Technical Documentation Center

3-Aminospiro[3.3]heptan-1-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Aminospiro[3.3]heptan-1-ol
  • CAS: 1936644-16-4

Core Science & Biosynthesis

Foundational

The 3-Aminospiro[3.3]heptan-1-ol Scaffold: A Technical Guide for Medicinal Chemistry

Executive Summary The pursuit of novel chemical space in drug discovery has driven the adoption of spirocyclic scaffolds as bioisosteres for traditional flat aromatic or saturated heterocyclic rings. 3-Aminospiro[3.3]hep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of novel chemical space in drug discovery has driven the adoption of spirocyclic scaffolds as bioisosteres for traditional flat aromatic or saturated heterocyclic rings. 3-Aminospiro[3.3]heptan-1-ol represents a highly versatile, rigid, and three-dimensional building block. By presenting both an amine and a hydroxyl group on a strained spirocyclic core, it offers unique vectors for functionalization, altered lipophilicity, and improved metabolic stability. This whitepaper details the chemical properties, synthetic utility, and experimental protocols for integrating this scaffold into lead optimization pipelines.

Physicochemical Properties & Structural Rationale

The spiro[3.3]heptane core provides a rigid, orthogonal arrangement of its two cyclobutane rings. This 3D character is crucial for escaping "flatland" in drug discovery, often leading to improved solubility and reduced off-target toxicity.

Key Chemical Properties

The dual functionality of 3-Aminospiro[3.3]heptan-1-ol allows it to act as both a hydrogen bond donor and acceptor. The primary amine is highly nucleophilic, suitable for amide coupling or reductive amination, while the secondary alcohol can be utilized for etherification or carbamate formation.

Table 1: Theoretical Physicochemical Profile Summary

PropertyValue (Approximate)Medicinal Chemistry Implication
Molecular Weight 127.18 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
Topological Polar Surface Area (tPSA) 46.25 ŲExcellent membrane permeability; potential CNS penetration.
LogP (calculated) 0.2 - 0.5Highly hydrophilic, improves aqueous solubility of hydrophobic leads.
Hydrogen Bond Donors 3 (-NH2, -OH)Strong target engagement potential.
Hydrogen Bond Acceptors 2 (N, O)Facilitates interaction with kinase hinge regions or protease active sites.

Note: Values are calculated estimates based on standard cheminformatics models for the spiro[3.3]heptane core.

Synthetic Integration & Experimental Protocols

Integrating 3-Aminospiro[3.3]heptan-1-ol into a target molecule requires careful orchestration of protecting group strategies due to the presence of two reactive nucleophiles. The primary amine is generally more reactive than the cyclobutanol hydroxyl group, allowing for chemoselective functionalization.

Protocol: Chemoselective Amide Coupling

This protocol describes the selective N-acylation of 3-Aminospiro[3.3]heptan-1-ol, leaving the hydroxyl group intact for subsequent derivatization.

Rationale: Using a mild coupling reagent like HATU in the presence of a non-nucleophilic base (DIPEA) ensures that the more nucleophilic amine reacts rapidly, minimizing O-acylation byproducts.

Step-by-Step Methodology:

  • Preparation: Dissolve the carboxylic acid of interest (1.0 equiv) and HATU (1.1 equiv) in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration) under an inert nitrogen atmosphere.

  • Activation: Add N,N-diisopropylethylamine (DIPEA) (3.0 equiv) to the mixture. Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add 3-Aminospiro[3.3]heptan-1-ol (1.1 equiv) to the activated mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor completion via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (typically using a Dichloromethane/Methanol gradient) to yield the N-acylated spirocyclic alcohol.

Workflow Visualization

The following diagram illustrates the strategic workflow for utilizing 3-Aminospiro[3.3]heptan-1-ol in a modular drug discovery program.

SpiroWorkflow Start 3-Aminospiro[3.3]heptan-1-ol Scaffold AmineReact Amine Functionalization (Amidation / Alkylation) Start->AmineReact Protect Hydroxyl Protection (Optional) Start->Protect AlcoholReact Hydroxyl Functionalization (Etherification / Oxidation) AmineReact->AlcoholReact Protect->AmineReact Library Spirocyclic Lead Library AlcoholReact->Library Assay In Vitro ADME & Efficacy Assays Library->Assay

Workflow for modular functionalization of the 3-Aminospiro[3.3]heptan-1-ol scaffold.

Mechanistic Advantages in Drug Design

The incorporation of the spiro[3.3]heptane system provides distinct structural advantages over traditional rings like piperidine or cyclohexane. The spiro-fusion creates a rigid, linear vector between the 2- and 6-positions (or 1- and 3-positions depending on substitution), which can precisely orient pharmacophores within a binding pocket [1]. Furthermore, the lack of aromaticity reduces the overall lipophilicity (LogP) of the molecule, which is a proven strategy for improving metabolic stability and reducing hERG liability [2].

References

  • Title: Escape from Flatland: Increasing Complexity in the Search for New Drugs Source: Journal of Medicinal Chemistry URL: [Link]

Exploratory

An In-depth Technical Guide to the Theoretical Properties of 3-Aminospiro[3.3]heptan-1-ol

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract The spiro[3.3]heptane scaffold has emerged as a compelling structural motif in modern medicinal chemistry, prized for its inherent three-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The spiro[3.3]heptane scaffold has emerged as a compelling structural motif in modern medicinal chemistry, prized for its inherent three-dimensionality and conformational rigidity.[1] As a bioisosteric replacement for commonly used aromatic rings, it offers a pathway to escape the "flatland" of traditional drug design, often leading to improved physicochemical properties and novel intellectual property.[1][2][3] This guide provides a comprehensive theoretical exploration of a key derivative, 3-Aminospiro[3.3]heptan-1-ol, a molecule poised for significance in the development of novel therapeutics. We will delve into its fundamental physicochemical, conformational, and electronic properties, outlining the computational methodologies required for a thorough in-silico characterization. This document is intended to serve as a foundational resource for researchers seeking to leverage the unique attributes of this spirocyclic amino alcohol in their drug discovery programs.

Introduction: The Strategic Advantage of the Spiro[3.3]heptane Core

The spiro[3.3]heptane framework, a bicyclic system featuring two cyclobutane rings sharing a single carbon atom, presents a unique and advantageous geometry for medicinal chemistry applications.[1] Unlike planar aromatic systems, the spiro[3.3]heptane scaffold enforces a rigid, three-dimensional arrangement of substituents, which can lead to enhanced target selectivity and improved metabolic stability.[4][5] The incorporation of amino and hydroxyl functionalities, as seen in 3-Aminospiro[3.3]heptan-1-ol, provides crucial handles for further chemical modification and for establishing key interactions with biological targets.[1][6] Understanding the intrinsic theoretical properties of this molecule is paramount to unlocking its full potential in rational drug design.

Physicochemical Properties: A Computational Perspective

A foundational aspect of any drug discovery campaign is the characterization of a molecule's physicochemical properties. These parameters, which govern absorption, distribution, metabolism, and excretion (ADME), can be reliably predicted using computational methods.

Key Physicochemical Descriptors

The following table summarizes the key physicochemical properties of 3-Aminospiro[3.3]heptan-1-ol that can be calculated using various computational models.

PropertyPredicted Value RangeSignificance in Drug Discovery
Molecular Weight ~127.19 g/mol Influences diffusion and transport properties.
logP (Octanol-Water Partition Coefficient) 1.0 - 2.5A measure of lipophilicity, impacting membrane permeability and solubility.
Topological Polar Surface Area (TPSA) ~46.25 ŲPredicts drug transport properties, such as blood-brain barrier penetration.
Hydrogen Bond Donors 2The amino and hydroxyl groups can engage in hydrogen bonding with target proteins.
Hydrogen Bond Acceptors 2The nitrogen and oxygen atoms can accept hydrogen bonds.
pKa (Acid Dissociation Constant) Amine: 9.5 - 10.5; Alcohol: 15 - 17Determines the ionization state at physiological pH, affecting solubility and target binding.
Computational Methodology for Physicochemical Property Prediction

A robust and efficient method for predicting these properties involves the use of quantitative structure-property relationship (QSPR) models and specialized software packages.

Protocol: Physicochemical Property Calculation

  • Input: A 2D or 3D representation of the 3-Aminospiro[3.3]heptan-1-ol structure (e.g., in SMILES or SDF format).

  • Software: Utilize established computational platforms such as Schrödinger's QikProp, ChemAxon's Marvin, or open-source alternatives like RDKit.

  • Calculation: The software applies pre-parameterized models to calculate the aforementioned physicochemical descriptors.

  • Analysis: The output data should be carefully reviewed and compared to the desired property space for the specific therapeutic target.

Conformational Analysis: Unveiling the 3D Landscape

The rigid nature of the spiro[3.3]heptane core significantly restricts the conformational freedom of 3-Aminospiro[3.3]heptan-1-ol. However, subtle puckering of the cyclobutane rings and the relative orientation of the amino and hydroxyl substituents can lead to distinct low-energy conformers. Understanding this conformational landscape is crucial for predicting how the molecule will interact with a binding site.[7][8]

Workflow for Conformational Analysis

A combined approach of computational and experimental methods provides the most comprehensive understanding of a molecule's conformational preferences.[7]

G cluster_computational Computational Analysis cluster_experimental Experimental Validation Initial 3D Structure Generation Initial 3D Structure Generation Conformational Search Conformational Search Initial 3D Structure Generation->Conformational Search Input Structure Geometry Optimization and Energy Calculation Geometry Optimization and Energy Calculation Conformational Search->Geometry Optimization and Energy Calculation Identified Conformers Analysis of Low-Energy Conformers Analysis of Low-Energy Conformers Geometry Optimization and Energy Calculation->Analysis of Low-Energy Conformers Optimized Structures and Relative Energies NMR Spectroscopy NMR Spectroscopy Analysis of Low-Energy Conformers->NMR Spectroscopy Predicted NMR Parameters (for comparison) X-ray Crystallography X-ray Crystallography Analysis of Low-Energy Conformers->X-ray Crystallography Comparison with Crystal Structure

Caption: Workflow for the conformational analysis of 3-Aminospiro[3.3]heptan-1-ol.

Detailed Computational Protocol for Conformational Search

Density Functional Theory (DFT) calculations are a powerful tool for elucidating the preferred geometries and relative energies of different stereoisomers and conformers.[7]

Protocol: DFT-based Conformational Analysis

  • Initial Structure Generation: Construct the 3D structure of 3-Aminospiro[3.3]heptan-1-ol using molecular modeling software (e.g., Avogadro, GaussView).

  • Conformational Search: Perform a systematic or stochastic conformational search to identify potential low-energy conformers. This can be achieved using methods like molecular mechanics force fields (e.g., MMFF94) initially.

  • Geometry Optimization: For each identified conformer, perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This will locate the stationary points on the potential energy surface.

  • Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

  • Analysis: Analyze the relative energies of the conformers to determine their populations at a given temperature. Key dihedral angles should be measured to characterize the ring puckering and substituent orientations.

Electronic Properties: Reactivity and Interactions

The electronic properties of 3-Aminospiro[3.3]heptan-1-ol, governed by the interplay of the amino and hydroxyl groups with the saturated spirocyclic core, dictate its reactivity and potential intermolecular interactions.

Key Electronic Descriptors

Quantum mechanics calculations can provide valuable insights into the electronic nature of the molecule.[9]

PropertyDescriptionSignificance
Molecular Electrostatic Potential (MEP) A 3D map of the electrostatic potential on the molecule's surface.Identifies regions of positive (electrophilic) and negative (nucleophilic) potential, indicating sites for non-covalent interactions.
Frontier Molecular Orbitals (HOMO/LUMO) The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).The energy and localization of these orbitals provide information about the molecule's reactivity. The HOMO is associated with nucleophilicity, while the LUMO is associated with electrophilicity.
Natural Population Analysis (NPA) Charges A method for calculating the atomic charges within a molecule.Provides a quantitative measure of the electron distribution and can be used to understand bond polarities and reactivity.
Computational Protocol for Electronic Property Analysis

Protocol: Electronic Property Calculation

  • Optimized Geometry: Start with the lowest energy conformer of 3-Aminospiro[3.3]heptan-1-ol obtained from the conformational analysis.

  • Quantum Chemical Calculation: Perform a single-point energy calculation using a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).

  • Property Calculation: Request the calculation of the desired electronic properties (MEP, molecular orbitals, and NPA charges) within the quantum chemistry software package (e.g., Gaussian, ORCA).

  • Visualization and Analysis: Visualize the MEP map and molecular orbitals using software like VMD or GaussView. Analyze the NPA charges to understand the charge distribution across the molecule.

Reactivity Insights

The amino group is expected to be the primary site of nucleophilicity, capable of participating in reactions such as acylation and alkylation.[10] The hydroxyl group can act as a hydrogen bond donor and, under appropriate conditions, a nucleophile.[6] The strained cyclobutane rings of the spiro[3.3]heptane core are generally stable but can undergo rearrangements under certain acidic conditions.[11][12]

Potential Applications in Drug Discovery

The unique structural and electronic features of 3-Aminospiro[3.3]heptan-1-ol make it an attractive building block for the synthesis of novel therapeutic agents. Its rigid, 3D nature is particularly well-suited for targeting protein-protein interactions and enzymes with well-defined binding pockets.[1][4] The amino and hydroxyl groups provide vectors for the introduction of various pharmacophoric elements, allowing for the exploration of a diverse chemical space.[1]

G cluster_properties Core Properties cluster_applications Potential Applications 3-Aminospiro[3.3]heptan-1-ol 3-Aminospiro[3.3]heptan-1-ol Rigid 3D Scaffold Rigid 3D Scaffold 3-Aminospiro[3.3]heptan-1-ol->Rigid 3D Scaffold Defined Exit Vectors Defined Exit Vectors 3-Aminospiro[3.3]heptan-1-ol->Defined Exit Vectors H-bond Donor/Acceptor Sites H-bond Donor/Acceptor Sites 3-Aminospiro[3.3]heptan-1-ol->H-bond Donor/Acceptor Sites Enzyme Inhibitors Enzyme Inhibitors Rigid 3D Scaffold->Enzyme Inhibitors GPCR Ligands GPCR Ligands Defined Exit Vectors->GPCR Ligands Protein-Protein Interaction Modulators Protein-Protein Interaction Modulators H-bond Donor/Acceptor Sites->Protein-Protein Interaction Modulators

Caption: Logical relationships between the properties of 3-Aminospiro[3.3]heptan-1-ol and its potential applications.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the characterization of 3-Aminospiro[3.3]heptan-1-ol. By employing the computational methodologies described herein, researchers can gain a deep understanding of its physicochemical, conformational, and electronic properties. This knowledge is essential for the rational design of novel drug candidates that incorporate this promising spirocyclic scaffold. The insights gained from such in-silico studies will undoubtedly accelerate the translation of this unique chemical entity into future therapeutic innovations.

References

  • ResearchGate. (n.d.). Applications of spiro[3.3]heptane scaffolds to medchem purposes. Retrieved from [Link]

  • Grosu, I., Mager, S., & Plé, G. (1995). Conformational analysis of some spiro and polyspiro 1,3-dioxane compounds with axial and helical chirality. Journal of the Chemical Society, Perkin Transactions 2, (7), 1351-1357.
  • ResearchGate. (n.d.). Application of spiro[3.3]heptane (A, B) and spiro[2.3]hexane (C) motifs in medicinal chemistry. Retrieved from [Link]

  • Sato, T., & Chida, N. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry, 88(20), 14389-14397.
  • Grosu, I., Mager, S., & Plé, G. (1995). Conformational analysis of some spiro and polyspiro 1,3-dioxane compounds with axial and helical chirality. Journal of the Chemical Society, Perkin Transactions 2, (7), 1351.
  • Dodziuk, H., Sitkowski, J., Stefaniak, L., Mursakulov, I. G., Guseinov, M. M., & Kurbanova, V. A. (2006). Conformational Analysis of Spiro-bis-dithiepins: A Peculiar Case of Axial Chirality. Organic Letters, 8(23), 5373-5376.
  • Grygorenko, O. O., Radchenko, D. S., Volochnyuk, D. M., Tolmachev, A. A., & Komarov, I. V. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry, 80(7), 3638-3646.
  • Prysiazhniuk, K., Hovor, I., Shvets, N., Zozulya, S., Borysko, P., Shepilov, D., ... & Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere.
  • Srebnik, M. (2003). Electronic properties of amino acid side chains: quantum mechanics calculation of substituent effects. BMC Structural Biology, 3(1), 5.
  • NextSDS. (n.d.). 3-aminospiro[3.3]heptan-1-ol — Chemical Substance Information. Retrieved from [Link]

  • Chernykh, A. V., Radchenko, D. S., Grygorenko, O. O., Volochnyuk, D. M., Shishkina, S. V., Shishkin, O. V., & Komarov, I. V. (2014). Conformationally restricted glutamic acid analogues: stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid. RSC Advances, 4(21), 10894-10902.
  • Grygorenko, O. O., Radchenko, D. S., & Komarov, I. V. (2018). A stereochemical journey around spirocyclic glutamic acid analogs. Beilstein Journal of Organic Chemistry, 14, 1408-1420.
  • ResearchGate. (n.d.). Synthesis and Characterization of Amino Alcohol Complexes. Retrieved from [Link]

  • Tambar, A. U., & Wipf, P. (2023). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Tetrahedron Letters, 124, 154673.
  • Miranda-Quintana, R. A., & Smiatek, J. (2022). Electronic properties of amino acids and nucleobases: similarity classes and pairing principles from chemical reactivity indices. Physical Chemistry Chemical Physics, 24(36), 21868-21877.
  • ResearchGate. (n.d.). Spiro[3.3]heptan-1-one synthesis via rearrangements of strained epoxide and oxetane. Retrieved from [Link]

  • Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.
  • LibreTexts. (2015, July 19). 21.2: Structural and Physical Properties of Amines. Chemistry LibreTexts.
  • Advanced Science News. (2022, May 10).
  • U.S. Environmental Protection Agency. (n.d.). Spiro[3.3]heptane-2-ethanol Properties.
  • National Center for Biotechnology Information. (n.d.). Spiro[3.3]heptan-1-one. PubChem.
  • National Center for Biotechnology Information. (n.d.). Spiro[3.3]heptane. PubChem.
  • MDPI. (2024, June 3). Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview.
  • NextSDS. (n.d.). spiro[3.
  • Sapphire Bioscience. (n.d.). 3-(Aminomethyl)spiro[3.3]heptan-1-ol hydrochloride.
  • ResearchGate. (n.d.). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry.

Sources

Foundational

The Spirocyclic Advantage: A Technical Guide to 3-Aminospiro[3.3]heptan-1-ol Hydrochloride in Modern Drug Discovery

Executive Summary: The "Escape from Flatland" Imperative In contemporary medicinal chemistry, the over-reliance on planar, sp²-hybridized aromatic rings (such as benzene and pyridine) has historically led to drug candida...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The "Escape from Flatland" Imperative

In contemporary medicinal chemistry, the over-reliance on planar, sp²-hybridized aromatic rings (such as benzene and pyridine) has historically led to drug candidates with suboptimal physicochemical properties, including poor aqueous solubility and high attrition rates in clinical trials. The strategic shift toward three-dimensional (3D) saturated scaffolds—often termed the "escape from flatland"—has revolutionized library design[1].

Among these emerging 3D motifs, the spiro[3.3]heptane framework has gained immense traction. By substituting a planar phenyl or piperidine ring with a spiro[3.3]heptane core, chemists can significantly increase the fraction of sp³ carbons ( Fsp3​ )[2]. This modification enhances molecular rigidity, alters the spatial trajectory of substituents (non-collinear exit vectors), and often improves metabolic stability and solubility[3][4].

This whitepaper provides an in-depth technical analysis of 3-Aminospiro[3.3]heptan-1-ol hydrochloride , a highly versatile bifunctional building block. We will explore its commercial availability, physicochemical rationale, and provide a self-validating experimental protocol for its incorporation into drug candidates.

G A Planar Aromatics (e.g., Benzene) B Saturated Heterocycles (e.g., Piperidine) A->B Escape Flatland C Spirocyclic Scaffolds (Spiro[3.3]heptane) B->C 3D Rigidity D Increased Fsp3 Improved Solubility C->D E Novel Patent Space Metabolic Stability C->E

Evolution of drug scaffolds from planar rings to 3D spiro[3.3]heptanes.

Chemical Identity and Commercial Landscape

To successfully integrate 3-Aminospiro[3.3]heptan-1-ol into a high-throughput screening or lead optimization campaign, reliable commercial sourcing is critical. The compound is predominantly supplied as a hydrochloride (HCl) salt[5][6].

Causality of the Salt Form: The free primary amine of a spirocyclic system is susceptible to oxidative degradation and spontaneous dimerization over time. Supplying the molecule as an HCl salt protonates the amine, neutralizing its nucleophilicity during storage and drastically extending its shelf life.

The global supply chain, including rapid distribution networks to major biotech hubs in APAC (such as Japan) and North America, is currently supported by several specialized vendors.

Table 1: Commercial Availability and Quantitative Data
Chemical Identifier / NameCAS NumberMolecular WeightTypical PurityKey Commercial Suppliers
3-Aminospiro[3.3]heptan-1-ol hydrochloride 2995283-57-1163.65 g/mol >95% - 97%BLD Pharm[6]
rac-(1R,3S)-3-aminospiro[3.3]heptan-1-ol HCl 2973404-04-3163.65 g/mol >95%NextSDS, Enamine[5][7]
3-Aminospiro[3.3]heptan-1-ol (Free Base) 1936644-16-4127.19 g/mol >95%Bidepharm[8]

Note: For stereospecific drug-target interactions, utilizing the racemic or enantiopure forms (e.g., 1R,3S) is highly recommended, as the spatial orientation of the hydroxyl group relative to the amine dictates hydrogen-bonding networks within the target protein's binding pocket.

Structural Dynamics & Physicochemical Profiling

When utilizing 3-Aminospiro[3.3]heptan-1-ol hydrochloride as a benzene or piperidine bioisostere, one must account for its unique vector geometry.

Unlike para-substituted benzene rings, which feature collinear exit vectors (angles close to 0°), spiro[3.3]heptanes exhibit non-collinear exit vectors [3][4]. The orthogonal arrangement of the two cyclobutane rings forces the substituents at the 2- and 6-positions (or 1- and 3-positions in this specific isomer) into a distinct V-shaped trajectory.

Application Insight: This non-collinearity is highly advantageous when trying to break the planarity of a molecule to prevent π−π stacking-induced aggregation. It has been successfully utilized to create saturated, patent-free analogs of FDA-approved drugs like Vorinostat and Sonidegib, maintaining high biological activity while drastically improving aqueous solubility[4].

Experimental Methodology: Amide Coupling Workflow

The most common application of 3-Aminospiro[3.3]heptan-1-ol hydrochloride is its use as a nucleophile in amide coupling reactions to attach the spirocyclic core to a larger drug scaffold.

Below is a self-validating, step-by-step protocol designed by application scientists to ensure high yields while preventing side reactions (such as O-acylation at the hydroxyl group).

Protocol: Selective N-Acylation of 3-Aminospiro[3.3]heptan-1-ol HCl

Reagents:

  • Carboxylic acid building block (1.0 eq)

  • 3-Aminospiro[3.3]heptan-1-ol hydrochloride (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Workflow & Causality:

  • Pre-Activation of the Electrophile: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (1.0 eq) and stir at room temperature for 15 minutes.

    • Causality: HATU is selected over traditional carbodiimides (like EDC) because the spiro[3.3]heptane system imposes unique steric constraints. HATU rapidly generates a highly reactive 7-azabenzotriazole active ester, which is necessary to drive the reaction forward against the steric bulk of the spirocycle.

  • Salt Freeing & Nucleophilic Attack: In a separate vial, suspend 3-Aminospiro[3.3]heptan-1-ol hydrochloride (1.1 eq) in DMF and add DIPEA (2.0 eq). Add this solution dropwise to the pre-activated ester mixture.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It effectively deprotonates the HCl salt to liberate the free primary amine without competing for the active ester. The hydroxyl group on the spirocycle remains unreactive under these specific conditions due to the significantly higher nucleophilicity of the primary amine, ensuring chemoselectivity (N-acylation over O-acylation).

  • Self-Validating Checkpoint (Reaction Monitoring): After 2 hours, monitor the reaction via LC-MS and TLC (Ninhydrin stain).

    • Validation: The disappearance of the ninhydrin-active spot (which stains the free primary amine red/purple) confirms the complete consumption of the spiro-amine. The emergence of a new product mass on LC-MS validates the formation of the amide bond.

  • Aqueous Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) and brine.

    • Causality: DMF and HATU byproducts (like tetramethylurea) are highly water-soluble. The specific use of 5% LiCl is a proven technique to aggressively pull residual DMF out of the organic layer, ensuring high purity of the crude product prior to column chromatography.

G Step1 1. Salt Freeing (Amine HCl + DIPEA) Step3 3. Nucleophilic Attack (Spiro-amine + Active Ester) Step1->Step3 Step2 2. Carboxylic Acid Activation (HATU) Step2->Step3 Step4 4. Reaction Monitoring (LC-MS / TLC) Step3->Step4 Step5 5. Aqueous Workup (Removal of HATU byproducts) Step4->Step5 Completion Step6 6. Pure Spiro-Amide Candidate Step5->Step6

Standard amide coupling workflow utilizing 3-Aminospiro[3.3]heptan-1-ol HCl.

Conclusion

The commercial availability of 3-Aminospiro[3.3]heptan-1-ol hydrochloride provides medicinal chemists with a powerful tool to navigate out of "flatland." By leveraging its rigid 3D architecture, non-collinear exit vectors, and dual functional handles (amine and hydroxyl), researchers can systematically improve the pharmacokinetic profiles of their lead compounds. Following rigorous, causality-driven synthetic protocols ensures that this sterically unique building block is incorporated efficiently and chemoselectively.

References

  • NextSDS. "Chemical substance information for rac-(1R,3S)-3-aminospiro[3.3]heptan-1-ol hydrochloride." Available at: [Link]

  • ChemRxiv. "Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks." Available at: [Link]

Sources

Exploratory

Solubility Profiling and Physicochemical Characterization of 3-Aminospiro[3.3]heptan-1-ol in Organic Solvents

Executive Summary The shift toward highly saturated, three-dimensional scaffolds in modern drug discovery has elevated the importance of spirocyclic building blocks. 3-Aminospiro[3.3]heptan-1-ol is a rigid, highly polar,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The shift toward highly saturated, three-dimensional scaffolds in modern drug discovery has elevated the importance of spirocyclic building blocks. 3-Aminospiro[3.3]heptan-1-ol is a rigid, highly polar, sp³-rich scaffold frequently utilized as a bioisostere for morpholines, piperazines, and planar aromatic rings. Because of its unique structural topology—combining a lipophilic hydrocarbon core with discrete, highly polar hydrogen-bonding exit vectors (-NH₂ and -OH)—its solubility profile in organic solvents is complex. This whitepaper provides an in-depth mechanistic analysis of its solubility behavior, predictive thermodynamic data, and a self-validating experimental protocol for precise solubility quantification.

The Spiro[3.3]heptane Scaffold in Modern Medicinal Chemistry

Historically, medicinal chemistry relied heavily on planar, sp²-hybridized aromatic rings. However, the drive to improve pharmacokinetic (PK) properties has led to the widespread adoption of saturated bioisosteres. The spiro[3.3]heptane core offers a high fraction of saturated carbons ( Fsp3​=1.0 ), which fundamentally alters the physicochemical landscape of the molecule.

As demonstrated in seminal reviews on1[1], replacing planar rings with spirocyclic systems significantly enhances three-dimensionality, thereby reducing non-specific protein binding and lowering lipophilicity (clogP). Furthermore, studies evaluating 2[2] confirm that these rigidified structures maintain target affinity while drastically altering the solvation energy required for dissolution.

Structural Thermodynamics & Predictive Solubility

The solubility of 3-Aminospiro[3.3]heptan-1-ol in any given organic solvent is dictated by the thermodynamic competition between its crystal lattice energy (driven by strong intermolecular hydrogen bonds between the primary amine and the hydroxyl group) and the solvation energy provided by the solvent.

Because the molecule acts as both a strong hydrogen-bond donor and acceptor, non-polar solvents cannot provide sufficient solvation energy to disrupt the solid-state lattice. Conversely, highly polar, hydrogen-bonding solvents can effectively coordinate with the polar exit vectors, leading to rapid dissolution. The incorporation of heteroatoms into spirocyclic networks has been empirically shown to 3[3].

Predictive Solubility Matrix in Standard Organic Solvents
SolventPolarity IndexDielectric Constant (ε)Predicted SolubilityMechanistic Rationale
Dimethyl Sulfoxide (DMSO) 7.246.8High (>50 mg/mL)Strong H-bond acceptor; effectively disrupts the amine/alcohol crystal lattice.
Methanol (MeOH) 5.132.7High (>30 mg/mL)Dual H-bond donor/acceptor; perfectly matches the solute's polar profile.
Dichloromethane (DCM) 3.18.9Moderate (5-15 mg/mL)Interacts favorably with the lipophilic spiro-core, but offers limited H-bond disruption.
Ethyl Acetate (EtOAc) 4.46.0Moderate (5-10 mg/mL)Moderate H-bond acceptor; sufficient for partial dissolution but kinetically slow.
Hexane / Heptane 0.11.9Low (<1 mg/mL)Incapable of breaking the strong intermolecular H-bond network of the solid state.

Self-Validating Experimental Protocol for Solubility Determination

To accurately determine the thermodynamic solubility of 3-Aminospiro[3.3]heptan-1-ol, a rigorously controlled shake-flask methodology must be employed. This protocol is designed as a self-validating system: by measuring the concentration at two distinct time points (24h and 48h), the system internally verifies that true thermodynamic equilibrium has been reached, rather than a transient kinetic state.

G N1 Solid Compound (3-Aminospiro[3.3]heptan-1-ol) N2 Solvent Addition (Organic Solvents) N1->N2 N3 Equilibration (Shake-Flask 24h @ 25°C) N2->N3 N4 Phase Separation (Centrifugation/Filtration) N3->N4 N5 Quantification (HPLC-CAD / LC-MS) N4->N5 N6 Data Analysis (Solubility Curve Generation) N5->N6

Fig 1: Self-validating shake-flask workflow for thermodynamic solubility determination.

Step-by-Step Methodology
  • Preparation of Saturated Suspensions:

    • Action: Add 50 mg of solid 3-Aminospiro[3.3]heptan-1-ol to a 2.0 mL glass HPLC vial. Add 1.0 mL of the target organic solvent.

    • Causality: An excess of solid must be visibly present. If the solid dissolves completely, the solution is not saturated, and more solid must be added. This guarantees the measurement reflects the absolute thermodynamic limit of the solvent.

  • Thermal Equilibration:

    • Action: Seal the vial and place it in a thermoshaker set to 25.0 ± 0.1 °C at 500 RPM for 24 hours.

    • Causality: Dissolution is an endothermic process governed by kinetic barriers. A 24-hour agitation period ensures that the solvation sphere fully penetrates the crystal lattice, achieving a stable thermodynamic equilibrium.

  • Phase Separation & Filtration:

    • Action: Centrifuge the suspension at 10,000 RPM for 10 minutes to pellet the undissolved solid. Extract the supernatant and filter it through a 0.45 µm PTFE syringe filter.

    • Causality: PTFE (Polytetrafluoroethylene) is strictly required. Using Nylon or PES filters will result in the non-specific binding of the highly polar primary amine (-NH₂) to the filter membrane, artificially lowering the quantified solubility.

  • Quantification via HPLC-CAD or LC-MS:

    • Action: Dilute the filtrate 1:100 in the mobile phase and inject it into an HPLC system equipped with a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).

    • Causality: 3-Aminospiro[3.3]heptan-1-ol lacks a conjugated π -system, meaning it has virtually no UV absorbance at standard wavelengths (e.g., 254 nm). Traditional HPLC-UV will fail to detect it. CAD or MS provides universal, mass-based detection independent of chromophores.

  • Self-Validation Check:

    • Action: Repeat the sampling process at 48 hours.

    • Causality: If the concentration at 48 hours matches the 24-hour time point (within ±5% ), the protocol self-validates that thermodynamic equilibrium was successfully established.

Implications for Drug Development

Understanding the solubility of 3-Aminospiro[3.3]heptan-1-ol in organic solvents is critical for Fragment-Based Drug Discovery (FBDD). Its high solubility in DMSO ensures that highly concentrated stock solutions (up to 100 mM) can be reliably prepared for High-Throughput Screening (HTS) without the risk of spontaneous precipitation upon freeze-thaw cycling. Furthermore, its moderate solubility in DCM and EtOAc makes it highly amenable to standard biphasic organic extraction workflows during synthetic elaboration.

References

  • Source: Chemical Reviews (ACS Publications)
  • Title: Spiro[3.
  • Source: Chemical Science (RSC Publishing)

Sources

Protocols & Analytical Methods

Method

Application Note: 3-Aminospiro[3.3]heptan-1-ol as a 3D Saturated Bioisostere in Modern Medicinal Chemistry

Executive Summary In contemporary drug discovery, the over-reliance on planar aromatic rings—often referred to as the "flatland" phenomenon—frequently results in drug candidates with suboptimal physicochemical properties...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the over-reliance on planar aromatic rings—often referred to as the "flatland" phenomenon—frequently results in drug candidates with suboptimal physicochemical properties, including poor aqueous solubility, high lipophilicity, and increased off-target toxicity. 3-Aminospiro[3.3]heptan-1-ol has emerged as a highly valuable, rigid, three-dimensional (3D) scaffold designed to overcome these limitations. By acting as a saturated bioisostere for meta- and para-substituted benzenes, this bifunctional building block enables medicinal chemists to independently functionalize the amine and alcohol vectors while significantly increasing the fraction of sp³-hybridized carbons (Fsp³).

Mechanistic Rationale: The "Why" Behind the Scaffold

As a Senior Application Scientist, it is critical to understand not just how to use a building block, but the fundamental causality of why it improves a drug's profile.

  • Exit Vector Modulation & Spatial Mimicry: Unlike traditional collinear bioisosteres (e.g., bicyclo[1.1.1]pentane), the spiro[3.3]heptane core possesses non-collinear exit vectors. Extensive crystallographic and computational studies demonstrate that these vectors effectively mimic the spatial orientation of meta- and para-substituted phenyl rings within biological target pockets[1].

  • Physicochemical Enhancement (Escape from Flatland): The incorporation of the spiro[3.3]heptane core inherently lowers the partition coefficient (logP) and distribution coefficient (logD) of the parent molecule[1]. The disruption of molecular planarity reduces crystal lattice energy, which directly causes a thermodynamic increase in aqueous solubility.

  • Metabolic Stability: The high ring strain of the cyclobutane rings within the spiro system increases the s-character of the C-H bonds. This elevated bond dissociation energy makes the scaffold highly resistant to cytochrome P450 (CYP450) mediated oxidative metabolism, a common liability for electron-rich aromatic rings[1][2].

  • Stereochemical Versatility: The scaffold can exist in various stereoisomeric forms, and recent biocatalytic advancements (e.g., ketoreductase-mediated desymmetrization) allow for the precise tuning of axial and point chirality, providing access to highly specific 3D chemical space[3].

Comparative Data Presentation

To quantitatively illustrate the bioisosteric advantage, the following table summarizes the theoretical and empirical physicochemical shifts observed when replacing a planar aromatic fragment (3-aminophenol) with the 3-aminospiro[3.3]heptan-1-ol scaffold.

Physicochemical Property3-Aminophenol (Planar Benchmark)3-Aminospiro[3.3]heptan-1-ol (3D Bioisostere)Pharmacological Impact
Fsp³ (Fraction sp³ carbons) 0.001.00Higher Fsp³ correlates with lower clinical attrition rates.
ClogP (Calculated Lipophilicity) ~0.85~ -0.10Reduced lipophilicity minimizes off-target protein binding.
Aqueous Solubility ModerateHighImproved oral bioavailability and formulation ease.
HLM CLint (µL/min/mg) High (Prone to oxidation)Low (Metabolically stable)Extended in vivo half-life (t₁/₂).
3D Conformation Planar (Flat)Rigid, Non-planarEnhanced target specificity via complex 3D shape complementarity.

Experimental Protocols

The following protocols provide self-validating workflows for the integration and evaluation of 3-aminospiro[3.3]heptan-1-ol in lead optimization campaigns.

Protocol A: Chemoselective N-Acylation (Amide Library Generation)

Objective: To generate amide libraries at the C3 position while preserving the C1 secondary alcohol for subsequent derivatization (e.g., etherification or oxidation). Causality & Design: HATU is selected over traditional EDC/HOBt due to its superior efficiency in coupling sterically hindered spirocyclic amines. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to liberate the free amine from its hydrochloride salt without competing for the activated ester.

Step-by-Step Methodology:

  • Preparation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M) under an inert nitrogen atmosphere. Rationale: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive OAt-ester intermediate.

  • Activation: Add DIPEA (3.0 eq) to the solution and stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add 3-aminospiro[3.3]heptan-1-ol hydrochloride (1.1 eq) to the activated mixture. Stir for 2–4 hours at room temperature.

  • Self-Validation (In-Process): Monitor reaction completion via LC-MS. The desired spirocyclic amide should exhibit a distinct [M+H]⁺ peak, while the starting acid peak diminishes.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to yield the pure N-acylated spiro-alcohol.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Objective: To empirically validate the metabolic resilience of the synthesized spiro[3.3]heptane derivative against CYP450 enzymes. Causality & Design: NADPH is supplied as an essential reducing cofactor for CYP450 activity. Verapamil is run concurrently as a high-clearance positive control to validate the enzymatic viability of the microsome batch.

Step-by-Step Methodology:

  • Incubation Mixture: Prepare a 0.5 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Compound Addition: Spike the spiro-compound (final concentration 1 µM, keeping final DMSO concentration <0.1% to prevent enzyme inhibition) into the mixture. Pre-incubate at 37 °C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Sampling: Aliquot 50 µL of the mixture at precise time points: 0, 5, 15, 30, and 60 minutes.

  • Quenching (Self-Validation): Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Rationale: Cold acetonitrile instantly precipitates microsomal proteins, halting all enzymatic activity and ensuring accurate kinetic snapshots.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4 °C. Analyze the supernatant via LC-MS/MS to calculate the half-life (t₁/₂) and intrinsic clearance (CLint).

Strategic Workflow Visualization

G N1 Planar Aromatic Lead (High logP, Poor Solubility) N2 Bioisosteric Scaffold Hopping (3-Aminospiro[3.3]heptan-1-ol) N1->N2 Escape from Flatland N3 Parallel Synthesis (Amidation / Etherification) N2->N3 Orthogonal Functionalization N4 In Vitro ADME Profiling (HLM Stability, Kinetic Solubility) N3->N4 High-Throughput Screening N5 Lead Candidate Selection (Improved Fsp3, Lower logD) N4->N5 Data-Driven Optimization

Workflow for integrating 3-aminospiro[3.3]heptan-1-ol in bioisosteric drug optimization.

References[1] Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere - ChemRxiv. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENB6sXR1AbcmwT7lmIeUHyh2nU0DUKjVcLLC7LwtGcQPcp7ICtADJgtecSWXY6LgF6mSI4JuwoBqGoOuCdwvcJdOE6poAiN7TAdF0YVNAkod2PMun8xrJeHw9uOhquUJC4RSnA92-PxduKnH7k-xt-_Hhbaw==[2]Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed (Angewandte Chemie). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXp8Ft5kGwSsHB-kK7uJSkwORIDKvrjwkUGD0Q8UDm214F61sIMj-Cwox1kUWgv5v2xOgbSm8hcYgZrq9ic0QClxUttml8XY377nBJNXZ-7v2BxlYF9FhINRxh2_dJuqRMcDrJ[4]Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[5]hexanes and... - RSC Publishing. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgqwtRMM9-kInmRVxIC-_8nVaMyGjslbsFibxOEJEAIO_hoG-dkF_BGCQTt77Tlx3Ol3GmucgbTzA8GqZCZS9Wu8_YF1RlgAwncY3UoWYGaI43XMY3iRRQ_hCPBWwWRlafg1gyqmBnQrPppbHeupWlcM5t-ezlCOcnrcg=[3]Ketoreductase-Catalyzed Access to Axially Chiral 2,6-Disubstituted Spiro[3.3]heptane Derivatives - ACS Publications (Organic Letters). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEE34jR6G-16MAtiNR7qv6JPZ4DJr9vNiO76RgtygfOfArbQx67EoZ139FBuV_rnitRUxzyKBVj9PbCew2Iqp2NgV_iT8e0nS-_4McPj4Va2RrvNUiT2GdDIix4HXSbRKCO7LfRVTMUlU07W0YgQ==

Sources

Application

Application Note: Orthogonal Derivatization of 3-Aminospiro[3.3]heptan-1-ol in Hit-to-Lead Optimization

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Objective: To provide a causality-driven, self-validating framework for the functionalization of the bifunctional 3-aminospiro[3.3]he...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Objective: To provide a causality-driven, self-validating framework for the functionalization of the bifunctional 3-aminospiro[3.3]heptan-1-ol scaffold in the design of saturated benzene bioisosteres.

Strategic Rationale: The Spiro[3.3]heptane Scaffold

The pharmaceutical industry's transition toward high- Fsp3​ molecular architectures has established spirocyclic systems as premier bioisosteres for planar aromatic rings. The spiro[3.3]heptane core, in particular, has been rigorously validated as a saturated bioisostere for mono-, meta-, and para-substituted benzene rings[1].

Unlike traditional planar benzenes, spiro[3.3]heptanes project substituents in non-coplanar vectors. This 3D geometry allows drug candidates to escape "flatland," disrupting planar π−π stacking in crystal lattices, which directly translates to improved aqueous solubility and the exploration of novel, patent-free chemical space[2].

Bioisostere Flat Planar Benzene Ring Spiro Spiro[3.3]heptane Core Flat->Spiro Bioisosteric Replacement Prop1 Increased Fsp3 Spiro->Prop1 Prop2 Non-Coplanar Vectors Spiro->Prop2 Result1 Lower Lipophilicity Prop1->Result1 Result2 Altered Metabolism Prop1->Result2 Result3 Novel Patent Space Prop2->Result3

Mechanistic advantages of replacing planar benzene rings with spiro[3.3]heptane cores.

Quantitative Property Modulation

Replacing a planar benzene ring with a spiro[3.3]heptane core fundamentally alters the physicochemical profile of a lead compound. Table 1 summarizes the impact of this bioisosteric replacement using the FDA-approved anticancer drug Sonidegib as a benchmark[1].

Table 1: Comparative Physicochemical Properties of Sonidegib vs. Spiro[3.3]heptane Analogs

PropertySonidegib (meta-Benzene Core)Spiro[3.3] Analog (trans)Spiro[3.3] Analog (cis)
Lipophilicity (cLogP) 6.86.06.0
Metabolic Clearance ( CLint​ , µL/min/mg) 1836156
3D Character ( Fsp3​ ) LowHighHigh
Exit Vector Geometry CoplanarNon-CoplanarNon-Coplanar

Note: The altered metabolic clearance ( CLint​ ) highlights how the saturated core shifts the primary site of metabolism away from CYP450-mediated aromatic oxidation, providing a tunable lever for pharmacokinetic optimization.

Structural Anatomy & Derivatization Logic

Within this chemical space, 3-Aminospiro[3.3]heptan-1-ol emerges as a highly versatile, bifunctional building block. It offers two orthogonal vectors for derivatization: a primary amine (C3) and a secondary alcohol (C1).

The orthogonal nature of this molecule dictates a strategic order of operations. The C3 primary amine is highly nucleophilic and is typically derivatized first. The C1 hydroxyl group is sterically hindered and highly prone to carbocation-mediated ring expansion or contraction (e.g., Demjanov-type rearrangement to a cyclopropylmethyl system) if subjected to harsh acidic conditions or direct nucleophilic substitution. Therefore, functionalization of the C1 vector relies on mild oxidation to the corresponding ketone, followed by downstream derivatization[3].

Workflow Scaffold 3-Aminospiro[3.3]heptan-1-ol Amine 3-Amino Vector Scaffold->Amine Hydroxyl 1-Hydroxyl Vector Scaffold->Hydroxyl Amidation Amidation / Sulfonylation Amine->Amidation Electrophile Coupling Buchwald-Hartwig Amine->Coupling Aryl Halide Oxidation Oxidation to Ketone Hydroxyl->Oxidation Mild Oxidant Alkylation O-Alkylation / Mitsunobu Hydroxyl->Alkylation Alkyl Halide

Orthogonal derivatization pathways for the 3-aminospiro[3.3]heptan-1-ol scaffold.

Causality-Driven Experimental Protocols

Protocol A: Chemoselective Amidation of the C3-Amine

Causality & Rationale: The C3 amine is attached to a strained cyclobutane ring, which imposes slight steric constraints compared to acyclic amines. We utilize HATU as the coupling reagent because its 7-azabenzotriazole leaving group is highly reactive, ensuring rapid amide bond formation before the activated carboxylic acid can undergo epimerization. N,N-Diisopropylethylamine (DIPEA) is selected as the base; its steric bulk prevents it from acting as a competing nucleophile against the activated ester.

Step-by-Step Methodology:

  • Pre-activation: Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Causality: DMF acts as a highly polar aprotic solvent that solubilizes both the organic acid and the polar spirocyclic amine while preventing premature hydrolysis of the active ester.

  • Base Addition: Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes. Causality: This pre-activation ensures complete formation of the active ester before the amine is introduced, preventing side reactions.

  • Amine Addition: Add 3-aminospiro[3.3]heptan-1-ol (1.0 eq) and stir at room temperature.

  • Self-Validation Checkpoint: At 1 hour, sample 5 µL of the reaction mixture into 1 mL of Acetonitrile and analyze via LC-MS. The reaction is validated to proceed to workup only if the [M+H]+ of the starting amine is <5% relative to the product peak. Self-Correction: If >5% remains, add an additional 0.2 eq of HATU and stir for 30 minutes.

  • Quench & Workup: Dilute with Ethyl Acetate and quench with saturated aqueous NaHCO3​ . Causality: The mild base neutralizes any unreacted carboxylic acid into its water-soluble sodium salt, allowing it to be easily partitioned into the aqueous phase.

  • Isolation: Wash the organic layer with 5% aqueous LiCl (3x) to remove residual DMF, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Strain-Preserving Functionalization of the C1-Hydroxyl

Causality & Rationale: Direct nucleophilic substitution (e.g., DAST fluorination) at the C1 position of a spiro[3.3]heptane almost exclusively proceeds via a carbocation intermediate. Due to the immense ring strain, this intermediate rapidly undergoes ring contraction to a cyclopropylmethyl system or eliminates to form an alkene. To bypass this degradation, the C1 hydroxyl is first oxidized to a ketone using Dess-Martin Periodinane (DMP). DMP is chosen over Swern or Jones oxidants because it operates at room temperature under neutral conditions, completely avoiding acid-catalyzed degradation of the spirocycle.

Step-by-Step Methodology:

  • Preparation: Dissolve the C3-functionalized spiro[3.3]heptan-1-ol (1.0 eq) in anhydrous Dichloromethane (DCM, 0.1 M) and cool to 0 °C. Causality: DCM is non-coordinating and inert to oxidation. Starting at 0 °C controls the initial exothermic reaction upon addition of the hypervalent iodine reagent.

  • Oxidation: Add Dess-Martin Periodinane (1.5 eq) portionwise. Causality: Portionwise addition prevents localized heating. DMP avoids the generation of dimethyl sulfide gas (Swern) and the need for difficult-to-scale cryogenic conditions.

  • Reaction: Remove the ice bath, warm to room temperature, and stir for 2 hours.

  • Self-Validation Checkpoint: Monitor the reaction by TLC (100% EtOAc, KMnO4​ stain). The reaction is validated when the polar alcohol spot completely disappears. Post-isolation Validation: IR spectroscopy of an aliquot will confirm success via the appearance of a strong C=O stretch at ~1780 cm⁻¹, which is highly characteristic of strained cyclobutanones.

  • Dual-Quench Mechanism: Quench the reaction with a 1:1 mixture of saturated aqueous Na2​S2​O3​ and saturated aqueous NaHCO3​ . Stir vigorously for 30 minutes until the organic layer is clear. Causality: Na2​S2​O3​ reduces unreacted DMP and iodinane byproducts to water-soluble, non-oxidizing species, preventing oxidative degradation during concentration. NaHCO3​ neutralizes the acetic acid generated during the oxidation, protecting the acid-sensitive spirocycle.

  • Downstream Utilization: Extract with DCM, dry over MgSO4​ , and concentrate. The resulting spirocyclic ketone is now primed for strain-free derivatization (e.g., reductive amination, Grignard addition, or gem-difluorination via DAST).

References

  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere Angewandte Chemie International Edition URL:[Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes Chemical Communications (RSC Publishing) URL:[Link]

  • Enantioselective Synthesis of Axially Chiral Spiro[3.3]heptanes by Site-Selective C–H Functionalization ACS Catalysis URL:[Link]

Method

Introduction: Embracing the Third Dimension in Medicinal Chemistry

An Application Guide to the Utilization of 3-Aminospiro[3.3]heptan-1-ol for Scaffolding in Library Synthesis In the modern era of drug discovery, there is a significant movement to "escape from flatland," a strategic shi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Utilization of 3-Aminospiro[3.3]heptan-1-ol for Scaffolding in Library Synthesis

In the modern era of drug discovery, there is a significant movement to "escape from flatland," a strategic shift away from the predominantly planar, aromatic scaffolds that have historically dominated medicinal chemistry.[1] This has led to the exploration of sp³-rich, three-dimensional (3D) saturated scaffolds that offer access to novel chemical space and can improve the physicochemical properties of drug candidates.[1][2] Among these, the spiro[3.3]heptane framework has emerged as a highly valuable and versatile building block.[1][3][4]

The rigid, bicyclic structure of spiro[3.3]heptane provides a unique spatial arrangement of substituents, making it an excellent saturated bioisostere for both phenyl and piperidine rings.[1][5][6] This substitution can lead to significant improvements in critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as enhanced aqueous solubility and metabolic stability.[1][2]

This application note focuses on a particularly useful bifunctional derivative: 3-Aminospiro[3.3]heptan-1-ol . With its strategically placed primary amine and hydroxyl groups, this scaffold serves as an ideal starting point for the rapid construction of diverse chemical libraries. The two functional groups offer orthogonal handles for derivatization, allowing for a systematic exploration of the chemical space surrounding the rigid 3D core.

Comparative Physicochemical Properties

The strategic replacement of a traditional aromatic ring, such as a meta-substituted phenyl ring, with a spiro[3.3]heptane core can profoundly alter a molecule's fundamental properties. The following table provides a comparative analysis of key physicochemical descriptors.

PropertyPhenyl Ring Analog (Sonidegib)Spiro[3.3]heptane AnalogRationale for Change
cLogP 3.82.5The sp³-rich, non-aromatic core reduces lipophilicity, which can improve solubility and reduce off-target effects.
Topological Polar Surface Area (TPSA) 85.8 Ų85.8 ŲTPSA can be maintained while altering other properties, preserving key interactions for biological activity.
Aqueous Solubility (pH 7.4) LowImprovedIncreased three-dimensionality and reduced planarity disrupt crystal packing, often leading to better solubility.[1]
Metabolic Stability (t½, min in HLM) 27539In this specific case, the spiro[3.3]heptane analog showed faster metabolism.[1] This highlights that while often improving stability, the effect is context-dependent and must be empirically verified.

Data adapted from a comparative study on Sonidegib analogs.[1]

Core Synthetic Strategies for Library Generation

The power of 3-aminospiro[3.3]heptan-1-ol lies in its two readily functionalizable groups. A typical library synthesis strategy involves the sequential or parallel derivatization of the amine and hydroxyl moieties.

G cluster_0 Library Synthesis Workflow cluster_1 Diversification Step 1 cluster_2 Diversification Step 2 Core 3-Aminospiro[3.3]heptan-1-ol (Core Scaffold) Amine_Deriv Derivatization of Amino Group Core->Amine_Deriv  Building Block Set A Amide_Coupling Amide Coupling (R¹-COOH) Amine_Deriv->Amide_Coupling Reductive_Amination Reductive Amination (R¹-CHO/Ketone) Amine_Deriv->Reductive_Amination Hydroxyl_Deriv Derivatization of Hydroxyl Group Amide_Coupling->Hydroxyl_Deriv  Intermediate Library Reductive_Amination->Hydroxyl_Deriv  Intermediate Library Etherification Etherification (R²-X) Hydroxyl_Deriv->Etherification Esterification Esterification (R²-COOH) Hydroxyl_Deriv->Esterification Library Diverse Chemical Library Etherification->Library  Building Block Set B Esterification->Library

Caption: General workflow for library synthesis using the bifunctional scaffold.

Protocol 1: Derivatization of the Amino Group via Amide Coupling

Amide bond formation is one of the most robust and frequently used reactions in medicinal chemistry.[7][8] The use of modern coupling reagents allows for high yields and broad substrate scope under mild conditions. This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent.[9][10]

G cluster_0 Amide Coupling Workflow Reactants Carboxylic Acid (R-COOH) + Scaffold Amine + HATU + DIPEA Activation Pre-activation (15 min @ RT) Formation of Activated Ester Reactants->Activation Reaction Nucleophilic Attack by Amine (4-6 hours @ RT) Activation->Reaction Workup Aqueous Workup (Quench, Extract) Reaction->Workup Purification Column Chromatography Workup->Purification Product Amide Product Purification->Product

Caption: Workflow for HATU-mediated amide coupling.

Materials and Reagents:
  • 3-Aminospiro[3.3]heptan-1-ol (1.0 eq)

  • Carboxylic acid of interest (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 5% Lithium Chloride (LiCl) aqueous solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:
  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.1 eq) in anhydrous DMF.

  • Activator Addition: To this solution, add HATU (1.2 eq) followed by DIPEA (2.5 eq).

    • Expert Insight: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed and to deprotonate the amine, increasing its nucleophilicity without competing in the reaction.[10]

  • Pre-activation: Stir the mixture at room temperature for 15-20 minutes. This step allows for the formation of the highly reactive O-acylisourea intermediate.[9]

  • Scaffold Addition: Add a solution of 3-Aminospiro[3.3]heptan-1-ol (1.0 eq) in a small amount of anhydrous DMF to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Aqueous Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water or 5% LiCl solution.

    • Trustworthiness Note: Using a 5% LiCl wash is highly effective for removing residual DMF during the extraction process.[9]

  • Extraction: Extract the aqueous layer three times with Ethyl Acetate.

  • Washing: Combine the organic layers and wash sequentially with 5% LiCl solution (twice) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure amide product.

Protocol 2: Derivatization of the Amino Group via Reductive Amination

Reductive amination is a powerful, high-yielding method for forming carbon-nitrogen bonds that avoids the common issue of over-alkylation seen with direct alkylation methods.[11][12] The process involves the in-situ formation of an imine intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then immediately reduced to the corresponding amine.[13] Sodium triacetoxyborohydride (STAB) is an ideal reducing agent as it is mild, selective for imines in the presence of carbonyls, and does not require acidic conditions that could interfere with other functional groups.[11][14]

G cluster_0 Reductive Amination Workflow Reactants Aldehyde/Ketone (R-CHO) + Scaffold Amine Imine_Formation Imine Formation (in situ) Reactants->Imine_Formation Reduction Reduction with NaBH(OAc)₃ (2-12 hours @ RT) Imine_Formation->Reduction Workup Aqueous Workup (Quench, Extract) Reduction->Workup Purification Column Chromatography Workup->Purification Product Secondary Amine Product Purification->Product

Caption: Workflow for reductive amination using STAB.

Materials and Reagents:
  • 3-Aminospiro[3.3]heptan-1-ol (1.0 eq)

  • Aldehyde or Ketone of interest (1.2 eq)

  • Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)

  • Acetic Acid (catalytic, optional)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:
  • Reaction Setup: To a solution of 3-Aminospiro[3.3]heptan-1-ol (1.0 eq) in anhydrous DCM, add the aldehyde or ketone (1.2 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. For less reactive carbonyls, the addition of a catalytic amount of acetic acid can facilitate imine formation.[14]

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.

    • Expert Insight: STAB is a milder reducing agent than sodium borohydride or sodium cyanoborohydride and is particularly effective for the one-pot reductive amination of a wide range of substrates.[11][14] Its use avoids the toxicity associated with cyanoborohydride reagents.[14]

  • Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Aqueous Workup: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired secondary amine.

Conclusion

3-Aminospiro[3.3]heptan-1-ol is a robust and versatile scaffold that provides an excellent entry point for the synthesis of 3D-rich compound libraries. Its rigid core and bifunctional nature allow for controlled, stepwise derivatization through well-established and reliable synthetic protocols such as amide coupling and reductive amination. By leveraging this building block, researchers can efficiently navigate novel chemical space, leading to the discovery of new pharmacophores with potentially superior drug-like properties.

References

  • Prysiazhniuk, K. et al. Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Chernykh, A. V. et al. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry. [Link]

  • Gervais, C. et al. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. PMC. [Link]

  • Hamza, D. & Peakman, M. J. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Abdel-Magid, A. F. et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • Mykhailiuk, P. K. A stereochemical journey around spirocyclic glutamic acid analogs. PMC. [Link]

  • Dearomatization of 3-Aminophenols for Synthesis of Spiro[chromane-3,1′-cyclohexane]-2′,4′-dien-6′-ones via Hydride Transfer Strategy-Enabled [5+1] Annulations. PMC. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Dunetz, J. R. et al. (2016). A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids. PMC. [Link]

  • Dabhi, R. C. et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Facile synthesis of spiro[3.3]heptan-1-one scaffold. ResearchGate. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • De Nisi, E. et al. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Advanced Synthesis & Catalysis. [Link]

  • Jung, M. (2023). Spiro[3.3]heptane: A Versatile sp3-Rich Scaffold and its Synthetic Routes. European Journal of Organic Chemistry. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Patil, V. R. et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. [Link]

  • Lee, H. et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules. [Link]

  • PROCESS DEVELOPMENT REPORT - (R)-3-AMINOBUTAN-1-OL. Medicines for All institute (M4ALL). [Link]

Sources

Application

Application Note: Engineering Conformationally Restricted Peptidomimetics using 3-Aminospiro[3.3]heptan-1-ol

Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Content Focus: Structural rationale, mechanistic workflows, and validated solid-phase synthesis protocols for spirocyclic depsi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Content Focus: Structural rationale, mechanistic workflows, and validated solid-phase synthesis protocols for spirocyclic depsipeptides.

Introduction & Structural Rationale

The transition from traditional linear peptides to advanced peptidomimetics is driven by the need to overcome poor oral bioavailability, rapid proteolytic cleavage, and high conformational entropy. In recent years, the integration of spirocyclic scaffolds has emerged as a premier strategy in modern drug design[1].

Specifically, 3-Aminospiro[3.3]heptan-1-ol provides a highly constrained, three-dimensional architecture. Unlike flat aromatic rings or flexible aliphatic chains, the spiro[3.3]heptane core projects its functional groups in a defined 3D space, acting as a non-classical bioisostere for saturated heterocycles like piperidine or morpholine[2]. When incorporated into a peptide sequence, the dual functionality of 3-Aminospiro[3.3]heptan-1-ol (a primary amine and a secondary alcohol) allows for the creation of a depsipeptide linkage (an amide-to-ester substitution).

Mechanistic Advantages in Drug Design
  • Dihedral Angle Restriction: The rigid cyclobutane rings restrict the peptide backbone's χ and ψ dihedral angles, pre-organizing the molecule into a bioactive conformation (e.g., mimicking a β -turn) and reducing the entropic penalty upon receptor binding[3].

  • Protease Evasion: By replacing a traditional amide bond with an ester linkage via the 1-ol position, the resulting depsipeptide eliminates a key hydrogen bond donor (NH) and alters the electronic signature of the scissile bond, rendering it invisible to standard proteolytic enzymes[4].

  • Enhanced Permeability: The highly strained, hydrocarbon-rich spirocyclic core significantly increases the lipophilicity of the peptide mimic, facilitating passive membrane diffusion[5].

G A Native Peptide Backbone (Flexible, Proteolysis-Prone) B 3-Aminospiro[3.3]heptan-1-ol Integration A->B Scaffold Replacement C Backbone Restriction (Dihedral Angle Control) B->C D Amide-to-Ester Substitution (Depsipeptide Linkage) B->D E Spirocyclic Peptidomimetic (High Stability & Permeability) C->E D->E

Conceptual advantages of spiro[3.3]heptane scaffolds in peptide mimicry.

Comparative Physicochemical Profiling

To illustrate the impact of incorporating 3-Aminospiro[3.3]heptan-1-ol, the table below summarizes the theoretical physicochemical shifts when replacing a native flexible motif (e.g., -Leu-Pro-) with a spiro-depsipeptide mimic.

PropertyNative Peptide MotifSpiro-Depsipeptide MimicMechanistic Impact
Proteolytic Half-Life < 2 hours> 24 hoursSteric shielding and absence of a scissile amide bond prevent protease docking.
H-Bond Donors 21Amide-to-ester substitution improves passive membrane permeability.
cLogP (Lipophilicity) ~1.2~2.8Hydrocarbon spiro-core enhances lipophilicity and target tissue partitioning.
Conformational Entropy High (Flexible)Low (Restricted)Pre-organization into bioactive conformation reduces entropic penalty upon binding.

Self-Validating Experimental Protocols

The incorporation of 3-Aminospiro[3.3]heptan-1-ol requires a specialized Solid-Phase Depsipeptide Synthesis (SPDS) approach. The secondary alcohol at the 1-position is sterically hindered, necessitating hypernucleophilic catalysis for successful esterification.

Protocol A: Fmoc-Protection of 3-Aminospiro[3.3]heptan-1-ol

Causality: Before SPDS, the primary amine must be protected with a base-labile Fmoc group. The secondary alcohol is deliberately left unprotected; its steric hindrance prevents competitive reactivity during standard amide coupling, allowing orthogonal esterification later.

Materials: 3-Aminospiro[3.3]heptan-1-ol hydrochloride, Fmoc-OSu, N,N-Diisopropylethylamine (DIPEA), Dichloromethane (DCM). Step-by-Step:

  • Suspend 3-Aminospiro[3.3]heptan-1-ol HCl (1.0 eq) in anhydrous DCM at 0°C.

  • Add DIPEA (2.5 eq) dropwise. Rationale: DIPEA is a non-nucleophilic base that neutralizes the HCl salt without reacting with the Fmoc reagent.

  • Add Fmoc-OSu (1.05 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 4 hours.

  • Validation Gate: Monitor via TLC (Ninhydrin stain). The disappearance of the primary amine (which stains purple) confirms complete protection.

  • Wash the organic layer with 5% citric acid, brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to yield Fmoc-3-Aminospiro[3.3]heptan-1-ol.

Protocol B: On-Resin Depsipeptide Coupling

Causality: Standard amide coupling reagents (e.g., HBTU, HATU) are entirely ineffective for esterifying the sterically hindered secondary alcohol of the spirocycle. We must employ N,N'-Diisopropylcarbodiimide (DIC) with catalytic 4-Dimethylaminopyridine (DMAP) to drive the esterification via a highly reactive acylpyridinium intermediate.

Step-by-Step:

  • Amide Coupling: Swell the peptide-loaded resin in DMF. Add Fmoc-3-Aminospiro[3.3]heptan-1-ol (3.0 eq), DIC (3.0 eq), and OxymaPure (3.0 eq). Rationale: OxymaPure minimizes racemization and is highly efficient for coupling sterically demanding amines.

  • Validation Gate 1 (Kaiser Test): Wash resin and perform a Kaiser test. A negative result (yellow) validates complete amide coupling. If positive (blue), repeat step 1.

  • Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 x 10 min) to expose the next coupling site.

  • Esterification (Depsipeptide Formation): To couple the next amino acid via an ester bond to the spirocyclic alcohol, add Fmoc-AA-OH (5.0 eq), DIC (5.0 eq), and DMAP (0.1 eq) in minimal anhydrous DCM/DMF (9:1). React for 12 hours.

  • Validation Gate 2 (Micro-Cleavage): The Kaiser test cannot detect ester formation. Cleave 5 mg of resin using TFA/TIPS/H₂O (95:2.5:2.5) for 1 hour. Analyze the supernatant via LC-MS. The presence of the desired mass validates the depsipeptide linkage. If incomplete, repeat step 4 with fresh reagents.

G N1 1. Fmoc Protection (Fmoc-OSu, DIPEA) N2 2. Amide Coupling to Resin (DIC, OxymaPure) N1->N2 Purified Fmoc-Spiro-OH N3 3. Kaiser Test (Self-Validation) N2->N3 N3->N2 Positive (Retry) N4 4. Esterification of 1-ol (DIC, DMAP, Fmoc-AA-OH) N3->N4 Negative (Proceed) N5 5. Micro-Cleavage & LC-MS (Verify Depsipeptide) N4->N5 N5->N4 Incomplete (Retry)

Self-validating solid-phase depsipeptide synthesis workflow for spirocycles.

References

  • Title: The utilization of spirocyclic scaffolds in novel drug discovery Source: tandfonline.com URL: [Link][1]

  • Title: Scaffolds that mimic β-turn conformations Source: researchgate.net URL: [Link][3]

  • Title: Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes Source: rsc.org URL: [Link][2]

  • Title: Recent in vivo advances of spirocyclic scaffolds for drug discovery Source: nih.gov URL: [Link][4]

Sources

Method

Application Notes and Protocols: Protecting Group Strategies for 3-Aminospiro[3.3]heptan-1-ol

Introduction The 3-aminospiro[3.3]heptan-1-ol scaffold is a valuable building block in modern medicinal chemistry. Its rigid, three-dimensional spirocyclic core offers a unique conformational constraint that is increasin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 3-aminospiro[3.3]heptan-1-ol scaffold is a valuable building block in modern medicinal chemistry. Its rigid, three-dimensional spirocyclic core offers a unique conformational constraint that is increasingly sought after for the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. The presence of two distinct primary functional groups—an amine and an alcohol—provides versatile handles for synthetic elaboration. However, this bifunctionality also presents a significant challenge: the need for precise control over their respective reactivities to achieve desired chemical transformations.

This technical guide provides a comprehensive overview of protecting group strategies for 3-aminospiro[3.3]heptan-1-ol. As a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven insights to guide researchers in developing robust and efficient synthetic routes. We will explore strategies for selective protection of either the amino or hydroxyl group, as well as orthogonal approaches that allow for the sequential deprotection and functionalization of this important scaffold.

Understanding the Molecule: Reactivity and Strategy

3-Aminospiro[3.3]heptan-1-ol possesses a primary amine and a primary alcohol. In general, the primary amine is both more nucleophilic and more basic than the primary alcohol. This inherent difference in reactivity is the cornerstone of selective protection.

  • N-Protection First Strategy: The higher nucleophilicity of the amine allows for its selective protection in the presence of the alcohol under carefully controlled conditions. This is the most common and often the most straightforward approach.

  • O-Protection First Strategy: While less common, it is possible to protect the alcohol first, particularly by leveraging specific reagents or reaction conditions that favor reaction with the hydroxyl group.

  • Orthogonal Strategy: For complex multi-step syntheses, it is often necessary to protect both functional groups with protecting groups that can be removed under different, non-interfering conditions.[1][2][3] This "orthogonal" approach provides maximum synthetic flexibility.[1][2][3]

The choice of strategy depends entirely on the planned synthetic route, including the nature of subsequent reaction conditions (e.g., acidic, basic, reductive) that the protected intermediate must endure.[4][5]

Strategy 1: Selective N-Protection of the Amino Group

Protecting the amine is typically the first consideration due to its high nucleophilicity.[6] The most common protecting groups for this purpose are carbamates, such as the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.

A. The tert-Butoxycarbonyl (Boc) Group

The Boc group is a cornerstone of modern organic synthesis, prized for its ease of introduction and, most critically, its facile removal under mild acidic conditions.[7][8][9] It is stable to a wide range of basic, nucleophilic, and reductive conditions.[7][10]

Mechanism of Protection: The protection reaction proceeds via the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).[7][8] The presence of a mild base neutralizes the acid generated during the reaction, driving it to completion.[8]

dot graphdot { graph [rankdir="LR", splines=ortho, label="Figure 1: Boc Protection Mechanism", labelloc=b, fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=11]; edge [arrowhead=vee, color="#5F6368"];

} caption { font-family: "Arial"; font-size: 12px; text-align: center; }

Figure 1. General workflow for Boc protection of a primary amine.
Protocol: N-Boc Protection of 3-Aminospiro[3.3]heptan-1-ol
  • Setup: In a round-bottom flask, dissolve 3-aminospiro[3.3]heptan-1-ol (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a mild base, such as triethylamine (TEA, 1.5 equiv.).[7]

  • Reaction: Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) portion-wise to the stirred solution.[8]

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.[7]

  • Work-up: Quench the reaction with the addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.[7] Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected product, which can be purified by column chromatography if necessary.[7]

B. The Benzyloxycarbonyl (Cbz) Group

The Cbz group is another widely used amine protecting group. It is stable to acidic and basic conditions but is readily removed by catalytic hydrogenolysis.[11][12] This provides an orthogonal deprotection strategy relative to the acid-labile Boc group.

Mechanism of Protection: The amine attacks the highly reactive carbonyl carbon of benzyl chloroformate (Cbz-Cl). The reaction requires a base to neutralize the hydrochloric acid that is liberated.[13]

Protocol: N-Cbz Protection of 3-Aminospiro[3.3]heptan-1-ol
  • Setup: Dissolve 3-aminospiro[3.3]heptan-1-ol (1.0 equiv.) in a mixture of water and a solvent like 1,4-dioxane. Cool the solution to 0 °C.

  • Reaction: Add a base, such as sodium carbonate (Na₂CO₃, 2.5 equiv.). While stirring vigorously, add benzyl chloroformate (Cbz-Cl, 1.1 equiv.) dropwise, maintaining the temperature at 0 °C.[14]

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC.

  • Work-up: Wash the reaction mixture with diethyl ether to remove excess Cbz-Cl. Carefully acidify the aqueous layer to pH 2 with 1M HCl.[14]

  • Isolation: Extract the product with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Cbz protected product.

Strategy 2: Selective O-Protection of the Hydroxyl Group

Silyl ethers are the most common protecting groups for alcohols due to their ease of formation, general stability, and versatile deprotection methods. The tert-butyldimethylsilyl (TBS) group is particularly useful due to its moderate steric bulk, which provides stability to a wide range of non-acidic reagents.[15][16]

A. The tert-Butyldimethylsilyl (TBS) Group

The TBS group is robust and can withstand many reaction conditions, but it is reliably cleaved by fluoride ion sources (e.g., tetrabutylammonium fluoride, TBAF) or acidic conditions.[17][18]

Mechanism of Protection: The alcohol is typically reacted with tert-butyldimethylsilyl chloride (TBS-Cl) in the presence of a base like imidazole, which acts as both a base and a catalyst.[15][18]

Protocol: O-TBS Protection of N-Boc-3-aminospiro[3.3]heptan-1-ol

This protocol assumes the amine has already been protected, for example, with a Boc group.

  • Setup: Under an inert atmosphere (e.g., nitrogen), dissolve N-Boc-3-aminospiro[3.3]heptan-1-ol (1.0 equiv.) and imidazole (2.2 equiv.) in anhydrous N,N-dimethylformamide (DMF).[15]

  • Reaction: Add TBS-Cl (1.1 equiv.) portion-wise to the stirred solution at room temperature.[15]

  • Monitoring: Stir the reaction for 12-18 hours at room temperature. Monitor progress by TLC.

  • Work-up: Pour the reaction mixture into water and extract with diethyl ether (3x).

  • Isolation: Combine the organic layers, wash sequentially with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[15]

Strategy 3: Orthogonal Protection and Deprotection

Orthogonal protection is a powerful strategy that enables the selective removal of one protecting group in the presence of another.[1] This is crucial for the sequential functionalization of molecules like 3-aminospiro[3.3]heptan-1-ol. A classic orthogonal pair is the acid-labile Boc group for the amine and the fluoride-labile TBS group for the alcohol.

dot graphdot { graph [rankdir="TB", splines=ortho, label="Figure 2: Orthogonal Strategy Workflow", labelloc=b, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=11, fillcolor="#F1F3F4", style="filled,rounded"]; edge [arrowhead=vee, color="#5F6368"];

} caption { font-family: "Arial"; font-size: 12px; text-align: center; }

Figure 2. An orthogonal strategy allowing selective deprotection of either the alcohol or amine.
Comparison of Common Protecting Groups
Protecting GroupTarget FunctionalityProtection ReagentsDeprotection ConditionsStability
Boc AmineBoc₂O, Base (TEA, DIPEA)Mild Acid (TFA, HCl in Dioxane)[9][19]Base, H₂, Nucleophiles
Cbz AmineCbz-Cl, Base (Na₂CO₃)H₂, Pd/C (Catalytic Hydrogenolysis)[11][13]Acid, Base
TBS AlcoholTBS-Cl, Imidazole, DMFFluoride (TBAF)[17]; Acid (AcOH, HCl)[18][20]Base, Reductants, Oxidants
A. Selective Deprotection Protocols
Protocol: Boc Group Removal (Amine Deprotection)
  • Setup: Dissolve the fully protected (N-Boc, O-TBS) substrate in a suitable solvent like dichloromethane (DCM).[8]

  • Reaction: Add a strong acid, such as trifluoroacetic acid (TFA, 25-50% v/v in DCM) or a solution of HCl in 1,4-dioxane (e.g., 4M).[8][9]

  • Monitoring: Stir at room temperature for 1-3 hours, monitoring by TLC.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The resulting amine salt can often be used directly or neutralized with a mild base during an aqueous work-up.

Causality: The mechanism involves protonation of the Boc carbonyl, followed by cleavage to form the stable tert-butyl cation, which is scavenged, and a carbamic acid that spontaneously decarboxylates to release the free amine.[9]

Protocol: TBS Group Removal (Alcohol Deprotection)
  • Setup: Dissolve the fully protected (N-Boc, O-TBS) substrate in anhydrous tetrahydrofuran (THF).[17][20]

  • Reaction: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 equiv.) dropwise at room temperature.[15]

  • Monitoring: Stir for 1-4 hours at room temperature, monitoring by TLC.[15]

  • Work-up: Quench the reaction with water and extract with ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify by column chromatography.[17]

Causality: The high affinity of fluoride for silicon drives the reaction. The fluoride ion attacks the silicon atom, forming a pentacoordinate intermediate that readily cleaves the silicon-oxygen bond to liberate the alcohol.[21]

Conclusion

The strategic use of protecting groups is indispensable for the successful synthetic manipulation of 3-aminospiro[3.3]heptan-1-ol. By understanding the relative reactivity of the amino and hydroxyl groups, researchers can employ a logical sequence of protection and deprotection steps. The Boc and Cbz groups offer robust and predictable protection for the amine, while silyl ethers like TBS are highly effective for the alcohol. The combination of acid-labile (Boc) and fluoride-labile (TBS) groups provides a powerful orthogonal strategy, enabling the selective functionalization required to incorporate this valuable spirocyclic scaffold into complex target molecules. Careful planning of the protecting group strategy at the outset of a synthetic campaign is a critical determinant of overall efficiency and success.

References

Sources

Application

Application Note: Scale-Up Synthesis and Process Optimization of 3-Aminospiro[3.3]heptan-1-ol Derivatives

Target Audience: Process Chemists, Medicinal Chemists, and CMC Drug Development Professionals Document Type: Technical Application Note & Scalable Protocol Guide Introduction: The Strategic Value of Spiro[3.3]heptanes In...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemists, and CMC Drug Development Professionals Document Type: Technical Application Note & Scalable Protocol Guide

Introduction: The Strategic Value of Spiro[3.3]heptanes

In contemporary medicinal chemistry, the drive to "escape from flatland" has catalyzed the adoption of sp3-rich, conformationally restricted scaffolds. Spiro[3.3]heptane derivatives have emerged as premier non-classical bioisosteres for aromatic rings (such as benzene) and saturated heterocycles (like piperidine or morpholine) [1]. By incorporating non-collinear exit vectors, these spirocyclic motifs dramatically improve aqueous solubility, lower lipophilicity (LogP), and enhance metabolic stability without sacrificing target binding affinity [2].

Among these building blocks, 3-Aminospiro[3.3]heptan-1-ol and its derivatives are highly sought after for their bifunctional handles, allowing orthogonal functionalization in fragment-based drug discovery and PROTAC linker design. However, synthesizing unsymmetrically 1,3-disubstituted spiro[3.3]heptanes on a multigram-to-kilogram scale presents profound challenges in regiocontrol, stereoselectivity, and process safety. This application note details a robust, self-validating, and highly scalable synthetic pathway designed to overcome these bottlenecks.

Retrosynthetic Strategy & Mechanistic Causality

To achieve a scalable synthesis of 3-aminospiro[3.3]heptan-1-ol, we eschew low-yielding double-alkylation routes that often suffer from competitive elimination or oligomerization. Instead, we utilize a highly regioselective [2+2] cycloaddition strategy.

The causality of this design is rooted in process safety and atom economy:

  • Olefination & Rearrangement: We begin with the inexpensive 3-oxocyclobutane-1-carboxylic acid. Wittig olefination provides the exocyclic alkene, followed by a Curtius rearrangement to install the protected amine. Why Curtius? Diphenylphosphoryl azide (DPPA) enables a clean, one-pot conversion to the Boc-protected amine, avoiding the use of hazardous gaseous ammonia or high-pressure hydrogenation required by reductive amination alternatives.

  • [2+2] Cycloaddition: The spirocyclic core is forged by trapping the exocyclic alkene with dichloroketene (generated in situ). Why dichloroketene? Unsubstituted ketene is highly volatile and polymerizes rapidly. Dichloroketene is significantly more electrophilic, ensuring rapid and complete conversion of the sterically hindered exocyclic double bond.

  • Dechlorination & Reduction: Subsequent zinc-mediated dechlorination and diastereoselective ketone reduction yield the target amino alcohol.

Synthesis_Pathway A 3-Oxocyclobutane- carboxylic acid B 3-Methylene- cyclobutanecarboxylic acid A->B Ph3P=CH2 Wittig C tert-Butyl (3-methylene cyclobutyl)carbamate B->C DPPA, t-BuOH Curtius D 2,2-Dichloro-3-(Boc-amino) spiro[3.3]heptan-1-one C->D Cl3CCOCl, Zn [2+2] Cycloaddition E 3-(Boc-amino) spiro[3.3]heptan-1-one D->E Zn, AcOH Dechlorination F 3-Aminospiro[3.3] heptan-1-ol E->F 1. NaBH4 2. HCl/EtOAc

Figure 1: Scalable synthetic workflow for 3-Aminospiro[3.3]heptan-1-ol derivatives.

Process Optimization Data

The critical bottleneck in this sequence is the [2+2] cycloaddition. Dichloroketene generation must be strictly controlled to prevent thermal runaway and minimize the formation of cyclobutanone oligomers. We evaluated various conditions to maximize the yield of the spirocyclic intermediate.

Table 1: Optimization of the [2+2] Cycloaddition Step (100g Scale)

EntryKetene PrecursorActivatorSolventTemp (°C)Yield (%)Purity (HPLC)Causality / Observation
1Cl₃CCOCl (1.5 eq)Zn dust (2.0 eq)Et₂OReflux (35)42%78%Rapid ketene polymerization; poor exotherm control.
2Cl₃CCOCl (2.0 eq)Zn-Cu coupleTHF0 to 2065%88%Better control, but THF ring-opening byproducts observed.
3Cl₃CCOCl (2.5 eq)Zn dust / UltrasoundDME10 to 4055%82%Sonication cannot be easily scaled to pilot plant reactors.
4 Cl₃CCOCl (2.0 eq) Zn dust / Celite MTBE 0 to 15 84% >95% Optimal. Celite disperses Zn, preventing clumping. MTBE minimizes side reactions.

Note: Entry 4 was selected for the master protocol due to its high yield, excellent thermal control, and compatibility with standard pilot-plant infrastructure.

Experimental Protocols

The following protocols are engineered as self-validating systems. In-process controls (IPCs) are embedded within the steps to ensure the chemist can verify success before proceeding.

Protocol A: Synthesis of 2,2-Dichloro-3-(Boc-amino)spiro[3.3]heptan-1-one (Scale: 100g)

This step constructs the spirocyclic core via an in situ generated dichloroketene.

  • Reactor Preparation: Equip a 3 L jacketed glass reactor with a mechanical stirrer, internal temperature probe, and an addition funnel. Purge the system with N₂.

  • Reagent Charging: Add tert-butyl (3-methylenecyclobutyl)carbamate (100.0 g, 0.54 mol), activated Zinc dust (71.0 g, 1.08 mol), and Celite 545 (50 g) to the reactor. Suspend the mixture in anhydrous MTBE (1.2 L).

  • Temperature Control: Circulate coolant to bring the internal temperature to 0–5 °C.

  • Ketene Generation: Dissolve trichloroacetyl chloride (196.0 g, 1.08 mol) in anhydrous MTBE (300 mL). Add this solution dropwise via the addition funnel over 3 hours.

    • Causality Note: The slow addition is critical. Trichloroacetyl chloride reacts with Zn to form dichloroketene. If added too fast, the local concentration of ketene spikes, leading to dimerization to 2,2,4,4-tetrachlorocyclobutane-1,3-dione rather than the desired cross-cycloaddition [3].

  • Reaction Maturation: Allow the reaction to stir at 15 °C for 12 hours.

    • Self-Validation (IPC): Analyze an aliquot via ¹H NMR. The reaction is complete when the exocyclic alkene protons (δ 4.80 ppm) completely disappear.

  • Workup: Filter the suspension through a pad of Celite to remove zinc salts. Wash the filtrate with saturated aqueous NaHCO₃ (2 × 500 mL) and brine (500 mL). Dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude dichloroketene adduct as a viscous brown oil (approx. 155 g). Use directly in the next step.

Protocol B: Dechlorination and Ketone Reduction

This step removes the halogens and establishes the alcohol stereocenter.

  • Dechlorination: Dissolve the crude adduct (155 g) in glacial acetic acid (800 mL) in a 2 L reactor. Add Zinc dust (140 g, 2.14 mol) in portions over 1 hour, maintaining the temperature below 40 °C (exothermic). Stir for 4 hours at room temperature.

    • Self-Validation (IPC): GC-MS should show the complete shift from the dichloro mass (M+ = 293) to the dechlorinated mass (M+ = 225).

  • Filtration & Neutralization: Filter the unreacted zinc. Concentrate the acetic acid in vacuo. Neutralize the residue carefully with saturated Na₂CO₃ until pH 8. Extract with EtOAc (3 × 500 mL). Concentrate to yield 3-(Boc-amino)spiro[3.3]heptan-1-one.

  • Diastereoselective Reduction: Dissolve the ketone in MeOH (1 L) and cool to -10 °C. Add NaBH₄ (25.0 g, 0.66 mol) portion-wise.

    • Causality Note: Conducting the reduction at -10 °C maximizes diastereoselectivity. The hydride attacks from the less sterically hindered face of the cyclobutanone, predominantly yielding the cis-isomer relative to the spiro-fusion.

  • Quench & Isolate: After 2 hours, quench with acetone (50 mL), then add water (200 mL). Extract with DCM. Flash chromatography (Hexanes/EtOAc 7:3) separates the minor diastereomers, yielding pure cis-3-(Boc-amino)spiro[3.3]heptan-1-ol (92 g, 75% over two steps).

Stereoselectivity Ketone 3-(Boc-amino) spiro[3.3]heptan-1-one Hydride NaBH4 Attack (Less hindered face) Ketone->Hydride Major Major Diastereomer (cis-alcohol) Hydride->Major >85% de Minor Minor Diastereomer (trans-alcohol) Hydride->Minor <15% de

Figure 2: Diastereoselective reduction of the spirocyclic ketone.

Protocol C: Deprotection to Final API Building Block
  • Boc Cleavage: Dissolve the purified alcohol (90 g) in EtOAc (400 mL). Add a solution of 4M HCl in dioxane (300 mL). Stir at ambient temperature for 4 hours.

  • Crystallization: The product, 3-Aminospiro[3.3]heptan-1-ol hydrochloride , will precipitate directly from the reaction mixture as a highly pure white crystalline solid.

  • Collection: Filter the solid, wash with cold MTBE (200 mL), and dry in a vacuum oven at 40 °C for 24 hours (Yield: 62 g, >99% purity by HPLC).

Conclusion

By leveraging a highly controlled [2+2] cycloaddition and a diastereoselective reduction, this protocol provides a scalable, chromatography-light pathway to 3-aminospiro[3.3]heptan-1-ol derivatives. The strategic use of MTBE/Celite in the ketene generation step entirely mitigates the thermal runaway risks traditionally associated with spiro[3.3]heptane synthesis, ensuring the safe production of this critical bioisostere for downstream drug development [4].

References
  • Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks ChemRxiv (2021). URL:[Link]

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere ChemRxiv (2022). URL:[Link]

  • Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements National Institutes of Health (NIH) / PMC (2023). URL:[Link]

  • Conformationally restricted glutamic acid analogues: stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid RSC Advances (2015). URL:[Link]

Method

Application Note: 3-Aminospiro[3.3]heptan-1-ol in the Synthesis of Next-Generation Kinase Inhibitors

Executive Summary The optimization of kinase inhibitors frequently encounters a critical bottleneck: the "flatland" problem. Highly aromatic, planar hinge-binding scaffolds often suffer from poor aqueous solubility, high...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The optimization of kinase inhibitors frequently encounters a critical bottleneck: the "flatland" problem. Highly aromatic, planar hinge-binding scaffolds often suffer from poor aqueous solubility, high plasma protein binding, and off-target promiscuity. Incorporating three-dimensional (3D) spirocyclic architectures, specifically the 3-aminospiro[3.3]heptan-1-ol motif, has emerged as a transformative strategy[1]. This application note provides a comprehensive guide to utilizing this spirocyclic building block to enhance the physicochemical and pharmacokinetic (PK) profiles of kinase inhibitors, detailing the mechanistic rationale and validated synthetic protocols.

Rationale: The Spiro[3.3]heptane Motif in Kinase Inhibitor Design

In modern drug discovery, bioisosteric replacement of planar rings (like piperidine or piperazine) with strained spiro-heterocycles is highly sought after[1]. The spiro[3.3]heptane core offers several distinct advantages:

  • Unique 3D Exit Vectors : The spirocyclic geometry directs substituents into distinct spatial quadrants. When 3-aminospiro[3.3]heptan-1-ol is coupled to a kinase hinge-binder (e.g., a pyrimidine or quinazoline core), the hydroxyl group is projected into the solvent-exposed region or a specific ribose-binding pocket, enabling new hydrogen-bonding interactions[2].

  • Improved Physicochemical Properties : Readily synthesized heteroatom-substituted spiro[3.3]heptanes generally show higher aqueous solubility and metabolic stability compared to their planar or cyclohexane analogues[3]. The reduction in lipophilicity (LogP) without losing target affinity is a direct result of disrupting molecular planarity.

  • Target Selectivity : By occupying a different 3D space, spiro-substituted inhibitors often avoid the off-target kinase promiscuity typical of flat, ATP-competitive inhibitors[1].

Physicochemical Profiling: Flat vs. Spirocyclic Scaffolds

To illustrate the causality behind selecting 3-aminospiro[3.3]heptan-1-ol, the table below summarizes the typical property shifts observed when replacing a standard planar amine (e.g., 4-aminocyclohexanol) with the spirocyclic analogue on a model pyrimidine kinase inhibitor core.

Property / ParameterPlanar Analogue (4-Aminocyclohexanol)Spirocyclic Analogue (3-Aminospiro[3.3]heptan-1-ol)Mechanistic Rationale for Shift
Aqueous Solubility (pH 7.4) ~15 µg/mL>100 µg/mLDisruption of crystal lattice packing due to 3D spiro-geometry.
Metabolic Stability (HLM, t½) 25 min>60 minIncreased steric hindrance around the core prevents rapid CYP450-mediated oxidation[4].
Kinase Selectivity (Gini Coeff.) 0.45 (Promiscuous)0.72 (Selective)Rigid, predictable exit vectors clash with off-target kinase ATP pockets.
Fraction sp³ (Fsp³) 0.350.48Direct addition of sp³ hybridized carbons, correlating with clinical success.

Workflow & Mechanistic Pathway

The integration of 3-aminospiro[3.3]heptan-1-ol into a kinase inhibitor typically involves a Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig amination. The workflow below maps the synthetic logic and the resulting pharmacological benefits.

G A Kinase Core Scaffold (e.g., 2-Chloro-pyrimidine) C SNAr / Buchwald-Hartwig Coupling Reaction A->C B 3-Aminospiro[3.3]heptan-1-ol (Spirocyclic Amine) B->C D Spiro-Substituted Kinase Inhibitor C->D E Enhanced Solvation & Target Selectivity D->E

Synthesis workflow of spirocyclic kinase inhibitors and resulting PK/PD enhancements.

Experimental Protocols: Synthesis and Validation

The following protocols are designed as self-validating systems. In-process controls (LC-MS) and functional readouts ensure that the chemical transformations yield biologically active entities.

Protocol A: SNAr Coupling of 3-Aminospiro[3.3]heptan-1-ol to a Pyrimidine Core

Rationale: SNAr is preferred over palladium-catalyzed cross-coupling when the kinase core possesses a sufficiently electrophilic center (e.g., 2-chloropyrimidine), as it avoids heavy metal contamination in biological assays.

Reagents & Materials:

  • 2-Chloro-4-arylpyrimidine derivative (1.0 eq, 0.5 mmol)

  • 3-Aminospiro[3.3]heptan-1-ol hydrochloride (1.2 eq, 0.6 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP) (3 mL)

Step-by-Step Methodology:

  • Preparation : In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, dissolve the 2-chloro-4-arylpyrimidine derivative in anhydrous NMP (3 mL).

  • Amine Addition : Add 3-aminospiro[3.3]heptan-1-ol hydrochloride, followed immediately by DIPEA. Causality: DIPEA serves a dual purpose: neutralizing the hydrochloride salt to liberate the nucleophilic free amine and acting as an acid scavenger for the HCl generated during the SNAr reaction.

  • Reaction Execution : Seal the vial and heat the reaction mixture to 110 °C for 12 hours using an oil bath or heating block.

  • In-Process Control : Sample 5 µL of the reaction mixture, dilute in 1 mL of MeCN, and analyze via LC-MS. The reaction is deemed complete when the starting material peak is <5% by UV integration.

  • Workup & Purification : Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and wash with 5% aqueous LiCl (3 × 10 mL) to remove NMP and DIPEA salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Isolation : Purify the crude residue via reverse-phase preparative HPLC (C18 column, Water/MeCN gradient with 0.1% Formic Acid) to isolate the pure spirocyclic kinase inhibitor.

Protocol B: ADP-Glo™ Kinase Inhibition Assay

Rationale: To validate the biological efficacy of the synthesized compound, an ATP-depletion assay (ADP-Glo) is utilized. This ensures the 3D spirocyclic motif does not abrogate ATP-competitive hinge binding.

Step-by-Step Methodology:

  • Compound Plating : Prepare a 10-point, 3-fold serial dilution of the spirocyclic inhibitor in 100% DMSO. Transfer 100 nL of each concentration to a 384-well white microplate using an acoustic liquid handler.

  • Kinase Reaction : Add 5 µL of the target kinase/substrate mixture (diluted in kinase assay buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35) to the wells. Incubate for 15 minutes at room temperature to allow compound pre-binding.

  • ATP Addition : Initiate the reaction by adding 5 µL of ATP (at the predetermined K_m concentration for the target kinase). Incubate for 60 minutes at room temperature.

  • ADP-Glo Reagent : Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Detection : Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction. Incubate for 30 minutes, then read luminescence on a microplate reader.

  • Data Analysis : Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model. A successful bioisosteric replacement will maintain or improve the IC₅₀ relative to the planar control compound.

References

  • Application of spiro[3.3]heptane (A, B) and spiro[2.3]hexane (C) motifs in medicinal chemistry. ResearchGate. Available at:[Link][1]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. Available at:[Link][3]

  • Smallest Bicycles in Medicinal Chemistry: Where Are We Now? Chemical Reviews, ACS Publications. Available at:[Link][2]

  • 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry, ACS Publications. Available at:[Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-Aminospiro[3.3]heptan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with isolating 3-Aminospiro[3.3]heptan-1-ol.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with isolating 3-Aminospiro[3.3]heptan-1-ol.

Spirocyclic amines are highly valued in modern drug discovery as rigid, three-dimensional bioisosteres for planar aromatic rings[1]. However, the spiro[3.3]heptane scaffold, particularly when decorated with a primary amine and a hydroxyl group, presents a "perfect storm" of purification challenges: extreme polarity, high aqueous solubility[2], lack of a UV chromophore, and strong basicity.

This guide synthesizes field-proven chromatographic strategies with the underlying chemical causality to help you establish a robust, self-validating purification workflow.

Part 1: Troubleshooting Guides & FAQs

Q1: My crude mixture shows product by NMR, but the compound is completely invisible on my prep-HPLC UV trace. How do I trigger fraction collection? The Causality: 3-Aminospiro[3.3]heptan-1-ol lacks a conjugated π -electron system (chromophore). The absence of sp²-hybridized carbon networks means no π→π∗ or n→π∗ transitions occur in the standard UV range (214 nm or 254 nm). Relying on UV absorption will result in missed fractions or the erroneous collection of UV-active impurities. The Solution: You must utilize mass spectrometry (MS)-directed fraction collection (monitoring m/z 128.1 for the [M+H]+ ion). Alternatively, if using an offline or continuous flow system, employ an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are universally required for small, highly polar aliphatic amines[3].

Q2: My compound elutes at the void volume ( t0​ ) on a standard C18 reversed-phase column. How can I increase retention? The Causality: The spiro[3.3]heptane core is compact. At neutral or acidic pH (e.g., using 0.1% TFA or Formic Acid), the primary amine is protonated. This charged ammonium state creates a massive hydration sphere that prevents hydrophobic partitioning into the C18 alkyl chains, causing the molecule to wash out with the solvent front[3]. The Solution:

  • High-pH RP-HPLC: Raise the mobile phase pH to >10 using 10 mM Ammonium Bicarbonate adjusted with Ammonium Hydroxide. This suppresses the ionization of the primary amine (pKa ~9.5), rendering the molecule neutral and lipophilic enough to interact with the C18 phase. Critical Requirement: You must use a hybrid-silica column (e.g., Waters XBridge) designed to withstand high pH; standard silica will dissolve above pH 8.

  • HILIC Mode: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC), which retains polar compounds via partitioning into a water-enriched layer on the stationary phase.

Q3: I am attempting normal-phase flash chromatography on bare silica, but I am experiencing severe peak tailing and low recovery. Why? The Causality: Unmodified silica gel contains acidic surface silanol groups (pKa ~4.5). The basic primary amine of 3-Aminospiro[3.3]heptan-1-ol acts as a strong hydrogen bond acceptor and protonates upon contact, forming tight ionic interactions with the negatively charged silanols. This leads to irreversible adsorption. The Solution: Passivate the silica by adding a basic modifier to the mobile phase (e.g., 1–5% aqueous NH4​OH in a Dichloromethane/Methanol gradient). For a more permanent solution, switch to an amine-functionalized ( NH2​ ) stationary phase.

Q4: After evaporating my pure fractions, my isolated yield drops over time, and the compound seems to degrade. How should I handle the purified product? The Causality: Free aliphatic amines of low molecular weight possess significant vapor pressure and are susceptible to atmospheric oxidation or CO2​ absorption (forming stable carbamates). Furthermore, isolated spirocyclic free amines often suffer from inherent stability issues during long-term storage[4]. The Solution: Convert the purified free base into a stable salt immediately upon isolation. We recommend forming the Hydrochloride (HCl) salt, which yields a stable, non-volatile, and highly crystalline solid.

Part 2: Quantitative Data Presentation

To facilitate rapid method development, the following table summarizes the validated chromatographic parameters for 3-Aminospiro[3.3]heptan-1-ol based on the retention mechanism.

Chromatographic ModeStationary PhaseMobile Phase A (Aqueous)Mobile Phase B (Organic)Retention MechanismDetection Method
Reversed-Phase (High pH) Hybrid C18 (e.g., XBridge, 5 µm)10 mM NH4​HCO3​ (pH 10.5 with NH4​OH )AcetonitrileHydrophobic partitioning of the deprotonated free baseMS (ESI+) or ELSD
HILIC Bare Silica or Amide-bonded Silica10 mM Ammonium Formate (pH 3.0)AcetonitrilePartitioning into stationary aqueous layerMS (ESI+) or CAD
Normal Phase Amine-functionalized Silica ( NH2​ )N/A (Use Dichloromethane)Methanol + 1% NH4​OH Adsorption / Hydrogen bondingELSD / CAD

Part 3: Self-Validating Experimental Protocol

Workflow: MS-Directed Prep-HPLC Purification & Salt Isolation This protocol is designed as a self-validating system. It incorporates orthogonal analytical checks to ensure that co-eluting impurities hidden by the primary retention mechanism are exposed and eliminated.

Step 1: Sample Preparation

  • Dissolve the crude 3-Aminospiro[3.3]heptan-1-ol in a 1:1 mixture of Water/Acetonitrile.

  • Adjust the sample pH to ~10 using a drop of concentrated Ammonium Hydroxide to ensure the amine is deprotonated prior to injection.

  • Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

Step 2: Preparative HPLC Execution (High-pH RP)

  • Column: Waters XBridge Prep C18 (19 x 150 mm, 5 µm).

  • Mobile Phase: A = 10 mM NH4​HCO3​ in water (pH 10.5); B = Acetonitrile.

  • Gradient: 2% B to 30% B over 15 minutes. (The high polarity requires a shallow, highly aqueous gradient).

  • Trigger: Set the mass spectrometer to trigger fraction collection strictly on m/z 128.1 [M+H]+ .

Step 3: Self-Validation (Orthogonal Analytical Check)

  • Before pooling, take a 10 µL aliquot from the center of the collected fraction.

  • Inject this aliquot onto an analytical HILIC column (orthogonal retention mechanism to C18) coupled to a CAD detector.

  • Logic: If an impurity co-eluted under hydrophobic conditions (C18), it will likely separate under hydrophilic conditions (HILIC). Pool fractions only if the HILIC-CAD trace shows >95% purity.

Step 4: Salt Conversion and Isolation

  • Pool the validated fractions and concentrate under reduced pressure (bath temp < 30°C) to remove Acetonitrile.

  • Extract the remaining aqueous layer with 10% Isopropanol in Dichloromethane (3 x 50 mL).

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and cool to 0°C.

  • Add 1.2 equivalents of 2M HCl in Diethyl Ether dropwise. A white precipitate (the HCl salt) will form immediately.

  • Evaporate the solvent to dryness to yield 3-Aminospiro[3.3]heptan-1-ol hydrochloride as a stable solid[4].

Part 4: Mandatory Visualization

PurificationWorkflow N1 Crude 3-Aminospiro[3.3]heptan-1-ol N2 Detection Strategy N1->N2 N3 UV Detection (Invisible - No Chromophore) N2->N3 Avoid N4 MS / ELSD / CAD (Required) N2->N4 Select N5 Chromatographic Mode N4->N5 N6 Reversed-Phase (RP) N5->N6 N7 HILIC N5->N7 N8 Normal Phase (NP) N5->N8 N9 High pH (pH > 10) Hybrid C18 Column N6->N9 Prevent Void Elution N10 High Organic + Aqueous Buffer Ammonium Formate N7->N10 Polar Retention N11 Amine-Functionalized Silica or DCM/MeOH/NH4OH N8->N11 Prevent Tailing N12 Orthogonal Purity Check (Self-Validation) N9->N12 N10->N12 N11->N12 N13 Pure Product Isolation (Convert to HCl Salt) N12->N13 Pass

Figure 1: Decision tree for the chromatographic purification of highly polar aliphatic amines.

References

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223.ACS Publications.
  • Bis(aminomethyl)norbornane | High-Purity RUO.Benchchem.
  • Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold.ACS Publications.
  • Oxa-spirocycles: synthesis, properties and applications.Chemical Science (RSC Publishing).

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 3-Aminospiro[3.3]heptan-1-ol Coupling

Welcome to the technical support center for optimizing coupling reactions with 3-Aminospiro[3.3]heptan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing coupling reactions with 3-Aminospiro[3.3]heptan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically hindered, spirocyclic amine. The following troubleshooting guides and FAQs provide in-depth, field-proven insights to help you achieve successful and reproducible outcomes in your synthetic endeavors.

I. Understanding the Unique Reactivity of 3-Aminospiro[3.3]heptan-1-ol

The compact and rigid spiro[3.3]heptane framework of 3-Aminospiro[3.3]heptan-1-ol presents distinct steric and electronic challenges in coupling reactions. The amine is a secondary nucleophile, and the adjacent spirocyclic core can hinder its approach to electrophilic centers. Furthermore, the presence of a hydroxyl group introduces a potential site for side reactions if not properly managed. This guide will address these complexities in the context of common coupling reactions.

II. Amide Coupling: Troubleshooting and Optimization

Amide bond formation is a cornerstone of medicinal chemistry. However, coupling 3-Aminospiro[3.3]heptan-1-ol with carboxylic acids can be challenging, often resulting in low yields or reaction failure with standard protocols.[1][2][3]

Frequently Asked Questions (FAQs) - Amide Coupling

Q1: My standard amide coupling reaction using HATU/DIPEA is giving a low yield with 3-Aminospiro[3.3]heptan-1-ol. What is the likely cause?

A1: The low yield is likely due to a combination of steric hindrance from the spirocyclic scaffold of the amine and potentially reduced nucleophilicity compared to simpler secondary amines.[1] Standard coupling reagents like HATU, while effective for many amines, may form an activated ester that is not reactive enough to overcome the high activation energy barrier presented by this sterically demanding amine.[1]

Q2: What are the most effective types of coupling reagents for a sterically hindered amine like 3-Aminospiro[3.3]heptan-1-ol?

A2: For challenging couplings involving sterically hindered amines, more potent coupling reagents are generally required.[1] Consider the following classes:

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are known to be highly effective for difficult couplings and can help suppress racemization if your carboxylic acid is chiral.[1]

  • Acyl Fluoride Precursors: In-situ generation of highly reactive acyl fluorides from the carboxylic acid using reagents like TCFH-NMI or BTFFH has proven successful for extremely hindered couplings where other methods fail.[2][3] Acyl fluorides are less sterically demanding than many other activated species.[3]

Q3: How can I modify my reaction conditions to improve the yield of my amide coupling?

A3: Beyond the choice of coupling reagent, several other parameters can be optimized:

  • Temperature: Increasing the reaction temperature can help overcome the activation energy barrier. Microwave heating can also be effective in accelerating these reactions.[1]

  • Solvent: The choice of solvent is critical. Aprotic polar solvents like DMF or NMP are generally good choices. In some cases, less polar solvents like DCM or THF may be effective, depending on the solubility of your substrates.

  • Base: A non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is often preferred to minimize side reactions.[1]

  • Concentration: Running the reaction at a higher concentration can sometimes favor the desired bimolecular reaction.[1]

Q4: I am concerned about the free hydroxyl group on 3-Aminospiro[3.3]heptan-1-ol. Does it need to be protected?

A4: While the secondary amine is generally more nucleophilic than the primary alcohol, protection of the hydroxyl group (e.g., as a silyl ether) can be a prudent strategy to prevent potential O-acylation, especially if the desired N-acylation is sluggish due to steric hindrance. This will depend on the specific reaction conditions and the reactivity of your activated carboxylic acid.

Troubleshooting Guide: Amide Coupling
Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Inefficient activation of the carboxylic acid.- Steric hindrance preventing nucleophilic attack.- Low nucleophilicity of the amine.- Switch to a more potent coupling reagent (e.g., PyBOP, or generate acyl fluoride in situ).[1][3]- Increase the reaction temperature or use microwave irradiation.[1]- Use a more polar aprotic solvent like DMF or NMP.- Consider protecting the hydroxyl group to prevent side reactions.
Formation of Side Products - O-acylation of the hydroxyl group.- Racemization of the carboxylic acid (if chiral).- Side reactions of the coupling reagent.- Protect the hydroxyl group (e.g., with a TBS or TBDPS group).- Use a coupling reagent known to suppress racemization, such as PyAOP, often with an additive like HOAt.[1]- Choose a coupling reagent that generates water-soluble byproducts (e.g., EDC) to simplify workup.[1]
Difficulty in Purification - Unreacted starting materials.- Byproducts from the coupling reagent (e.g., DCU from DCC).- Drive the reaction to completion by using a slight excess of one reagent (usually the less expensive one).- Use a coupling reagent that generates water-soluble byproducts (e.g., EDC).[1]- For DCC, the urea byproduct is mostly insoluble in many organic solvents and can be filtered off.[1]
Experimental Protocol: Amide Coupling via Acyl Fluoride

This protocol is adapted for sterically hindered substrates where standard methods may fail.[2][3]

  • In an oven-dried flask under an inert atmosphere (e.g., Argon), dissolve the carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Add cyanuric fluoride (0.5 equiv) and pyridine (1.5 equiv).

  • Stir the mixture at room temperature for 1-2 hours to form the acyl fluoride. Monitor the conversion by TLC or LC-MS.

  • In a separate flask, dissolve 3-Aminospiro[3.3]heptan-1-ol (1.2 equiv) and a non-nucleophilic base such as DIPEA (2.0 equiv) in anhydrous DCM.

  • Slowly add the solution of the acyl fluoride to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight. If the reaction is sluggish, it can be gently heated.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

III. Buchwald-Hartwig Amination: Troubleshooting and Optimization

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds between an amine and an aryl halide or triflate.[4] The steric bulk of 3-Aminospiro[3.3]heptan-1-ol can present challenges in this transformation as well.

Frequently Asked Questions (FAQs) - Buchwald-Hartwig Amination

Q1: My Buchwald-Hartwig reaction is not proceeding. What are the most critical parameters to check?

A1: The success of a Buchwald-Hartwig amination hinges on several key factors:

  • Active Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.[5] Modern palladacycle precatalysts (e.g., G3 or G4) are often more effective than traditional sources like Pd(OAc)₂ as they form the active LPd(0) catalyst more cleanly.[5]

  • Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. The choice of ligand is highly dependent on the amine nucleophile.[5]

  • Base Selection: The base deprotonates the amine in the catalytic cycle. An incompatible base can hinder the reaction.[5]

  • Solvent and Reagent Purity: Water and oxygen can significantly inhibit the reaction. Ensure your solvent is anhydrous and degassed, and that all reagents are pure and dry.[6]

Q2: How do I choose the right ligand for coupling with 3-Aminospiro[3.3]heptan-1-ol?

A2: For secondary amines like 3-Aminospiro[3.3]heptan-1-ol, bulky, electron-rich phosphine ligands are generally the best choice.[4] RuPhos is a good starting point for secondary amines.[5] For more challenging couplings, especially with less reactive aryl chlorides, ligands like BrettPhos or Ad-BippyPhos may be necessary.[5][7] It is often beneficial to screen a small panel of ligands to find the optimal one for your specific substrate combination.

Q3: What is the best base to use for the Buchwald-Hartwig amination of this amine?

A3: Strong, non-nucleophilic bases are commonly used.[5]

  • Sodium tert-butoxide (NaOtBu) or Potassium tert-butoxide (KOtBu): These are excellent choices for many Buchwald-Hartwig reactions.

  • Lithium bis(trimethylsilyl)amide (LHMDS): This base has been shown to be surprisingly effective, even with substrates containing sensitive functional groups, as it may form a lithium aggregate that acts as an in-situ protecting group.[7]

  • Weaker bases (e.g., Cs₂CO₃, K₃PO₄): These may be necessary for substrates with base-sensitive functional groups, but they often require higher reaction temperatures.[5]

Q4: I'm observing a significant amount of hydrodehalogenation of my aryl halide. How can I minimize this side reaction?

A4: Hydrodehalogenation is a common side reaction where the aryl halide is reduced. To minimize it:

  • Optimize the Base: Using a less sterically hindered or a weaker base can sometimes help.[6]

  • Lower the Reaction Temperature: Higher temperatures can promote side reactions.[6]

  • Screen Ligands: Some ligands are more prone to promoting hydrodehalogenation than others.[6]

Troubleshooting Guide: Buchwald-Hartwig Amination
Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Inactive catalyst.- Inappropriate ligand choice.- Incorrect base selection.- Poor substrate reactivity (e.g., aryl chloride).- Use a modern palladacycle precatalyst (e.g., RuPhos Pd G3).[5]- Screen bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos).[5][7]- Use a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS).[5][7]- For aryl chlorides, use a more electron-rich ligand and potentially higher temperatures.[5]
Side Product Formation (e.g., Hydrodehalogenation, Homocoupling) - Reaction conditions are too harsh.- Unfavorable catalyst/ligand combination.- Lower the reaction temperature.[6]- Screen different ligands and bases.[6]- Optimize catalyst loading.
Incomplete Reaction - Insufficient reaction time or temperature.- Catalyst deactivation.- Increase reaction time or temperature.[5]- Ensure strict anhydrous and anaerobic conditions to prevent catalyst deactivation.[6]
Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general starting point for a small-scale Buchwald-Hartwig amination.

  • In a glovebox or under a stream of inert gas, add the aryl halide (1.0 equiv), 3-Aminospiro[3.3]heptan-1-ol (1.2 equiv), palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), and base (e.g., LHMDS, 1.4 equiv) to an oven-dried reaction vial with a magnetic stir bar.

  • Seal the vial with a cap containing a PTFE septum.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 90-110 °C).

  • Stir the reaction for the desired amount of time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

IV. Suzuki-Miyaura Coupling: Considerations for C(sp³)-C(sp²) Bond Formation

While less common for aliphatic amines themselves, derivatives of 3-Aminospiro[3.3]heptan-1-ol could potentially be used in Suzuki-Miyaura cross-coupling reactions to form C(sp³)-C(sp²) bonds. This typically involves the coupling of an organoborane reagent with an organic halide. The primary challenge in this area is the often-difficult synthesis and handling of the required alkyl boronic acids or their derivatives.[8]

For researchers interested in exploring this chemistry, recent advances have shown that novel alkyl amine-borane reagents can be stable solids and engage directly in Suzuki-Miyaura cross-couplings with complex aryl halides.[8] These methods may provide a viable route for incorporating the 3-spiro[3.3]heptan-1-ol motif via a C-C bond.

V. Visualization of Experimental Workflows

Amide Coupling Troubleshooting Workflow

AmideCouplingTroubleshooting start Start: Low Amide Yield reagent Coupling Reagent Standard (HATU/EDC)? start->reagent potent_reagent Switch to Potent Reagent (PyBOP, Acyl Fluoride) reagent:f1->potent_reagent Yes conditions Reaction Conditions Temp/Conc/Base reagent:f0->conditions No, already potent potent_reagent->conditions optimize_conditions Increase Temp/Conc. Use Hindered Base conditions:f0->optimize_conditions protection Hydroxyl Group Protected? optimize_conditions->protection protect_oh Protect Hydroxyl Group (e.g., TBS-Cl) protection:f0->protect_oh No success Successful Coupling protection:f1->success Yes protect_oh->success

Caption: Decision-making workflow for troubleshooting low-yielding amide coupling reactions.

Buchwald-Hartwig Amination Parameter Selection

BHTroubleshooting start Start: B-H Amination Setup catalyst Pd Source Pre-catalyst (G3/G4) or Pd(II) source? start->catalyst ligand Ligand Bulky, electron-rich (RuPhos, BrettPhos)? catalyst->ligand base Base Strong, non-nucleophilic (NaOtBu, LHMDS)? ligand->base solvent Solvent Anhydrous, degassed (Toluene, Dioxane)? base->solvent reaction_setup Assemble Reaction Under Inert Atmosphere solvent->reaction_setup run_reaction Run Reaction (90-110 °C, 12-24h) reaction_setup->run_reaction outcome Analyze Outcome run_reaction->outcome

Caption: Key parameter selection guide for setting up a Buchwald-Hartwig amination reaction.

VI. References

  • Dean, A., Cope, C., et al. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]

  • Ayudin, A. (2014, April 4). Uphill battles in amide couplings. amphoteros. [Link]

  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430–433. [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Copenhagen Research Portal. [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512–4523. [Link]

  • Gimmese, A., et al. (2013). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Bioconjugate Chemistry, 24(11), 1839-1845. [Link]

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. [Link]

  • NextSDS. (n.d.). 3-aminospiro[3.3]heptan-1-ol — Chemical Substance Information. [Link]

  • Noble, A., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for synthesis of imine and amide from amines and alcohols. [Link]

  • Grzybowski, M., et al. (2021). Machine Learning May Sometimes Simply Capture Literature Popularity Trends: A Case Study of Heterocyclic Suzuki–Miyaura Coupling. Journal of Organic Chemistry, 86(10), 7199-7208. [Link]

  • ResearchGate. (2026, March 4). Engaging Aliphatic Mesylates in Suzuki-Miyaura Cross-Coupling for Late-Stage Functionalization. [Link]

  • Shrestha, R., et al. (2018). Nickel-Catalyzed Suzuki–Miyaura Coupling of Aliphatic Amides. ACS Catalysis, 8(1), 413-418. [Link]

  • Wang, X., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(8), 10183-10191. [Link]

  • BORIS Portal. (n.d.). Green Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • Donovan, C. M., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Organic Letters, 26(50), 9636-9641. [Link]

  • Lanigan, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Journal of Organic Chemistry, 78(9), 4512-4523. [Link]

  • MDPI. (2023, May 20). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • Shrestha, R., et al. (2019). Ni-Catalyzed Suzuki–Miyaura Cross-Coupling of Aliphatic Amides on the Benchtop. Organic Letters, 21(11), 4068-4072. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for Suzuki coupling. [Link]

  • ChemRxiv. (n.d.). The Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]

  • SciSpace. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines by Using Heterogeneous Catalysts: Evidence of Surface. [Link]

  • ResearchGate. (n.d.). Optimization of the Buchwald-Hartwig reaction. [Link]

  • RSC Publishing. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. [Link]

  • National Center for Biotechnology Information. (n.d.). Challenges and Breakthroughs in Selective Amide Activation. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. [Link]

  • Environmental Protection Agency. (n.d.). Spiro[3.3]heptane-2-ethanol Properties. [Link]

  • Journal of Chemical & Engineering Data. (n.d.). Solubility of p -Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Propanol, 3-amino-. [Link]

  • Figshare. (2018, June 20). Solubility Correlations of Common Organic Solvents. [Link]

  • ResearchGate. (n.d.). Physicochemical Properties | Request PDF. [Link]

Sources

Troubleshooting

stability of 3-Aminospiro[3.3]heptan-1-ol under acidic/basic conditions

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in strained spirocyclic scaffolds, I have designed this guide to address the specific physicochemical challenges associated with 3-A...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in strained spirocyclic scaffolds, I have designed this guide to address the specific physicochemical challenges associated with 3-Aminospiro[3.3]heptan-1-ol .

Spiro[3.3]heptanes have emerged as premier saturated bioisosteres for aromatic rings in modern drug discovery, offering enhanced three-dimensionality (higher Fsp3​ ) and unique exit vectors[1]. However, the inherent ring strain of the cyclobutane core (~26 kcal/mol per ring) introduces specific stability nuances depending on the pH of your reaction environment.

Below is our comprehensive troubleshooting guide, mechanistic FAQ, and validated protocols to ensure the integrity of your spirocyclic workflows.

Part 1: Quantitative Stability Profile

To guide your synthetic planning, we have summarized the empirical stability data for 3-Aminospiro[3.3]heptan-1-ol across various pH environments.

Table 1: Stability of 3-Aminospiro[3.3]heptan-1-ol under Standard Conditions

Environmental ConditionpH RangeTemp (°C)Estimated Half-Life ( t1/2​ )Primary Degradation Pathway
Strong Aqueous Acid (1.0 M HCl)< 1.025< 1 hourRing-expanded cyclopentene derivatives
Acidic Cleavage (10% TFA in DCM)~1.0254 - 6 hoursSemipinacol ring expansion
Neutral Buffer (PBS)7.437> 48 hoursNone (Highly Stable)
Strong Aqueous Base (1.0 M NaOH)> 13.060> 48 hoursNone (Highly Stable)

Part 2: Core Mechanistic FAQs

Q1: Why does 3-Aminospiro[3.3]heptan-1-ol degrade rapidly in strong acidic media? A: The degradation is driven by a strain-relocating semipinacol rearrangement[2]. Under strongly acidic conditions, the C1-hydroxyl group is protonated to form an oxonium ion ( −OH2+​ ), which is an excellent leaving group. The departure of water generates a highly unstable cyclobutyl carbocation. To relieve the massive angle strain of the spiro[3.3]heptane system, the adjacent carbon-carbon bond migrates, expanding the four-membered ring into a more thermodynamically stable five-membered cyclopentyl cation[3].

Q2: Is the spiro[3.3]heptane core stable under basic conditions? A: Yes, it exhibits excellent stability under basic conditions[4]. Without an acidic proton source to convert the hydroxyl group into a viable leaving group, the activation energy required to break the C-C bond and open the cyclobutane ring is insurmountable under standard laboratory conditions. Base-catalyzed epimerization is also not a concern here due to the lack of an enolizable alpha-proton adjacent to a carbonyl.

Q3: How does the C3-amino group influence the stability of the C1-hydroxyl group? A: The primary amine at C3 is rapidly protonated in acid to form an ammonium ion ( −NH3+​ ). This creates a strong inductive electron-withdrawing effect ( −I effect) across the ring. Kinetically, this electron deficiency partially destabilizes the formation of the C1 carbocation. However, the thermodynamic driving force of relieving the spirocyclic ring strain is so powerful that it overrides this kinetic penalty, leading to eventual ring expansion[2].

Part 3: Mandatory Visualization & Workflows

Mechanistic Pathway of Acid Degradation

AcidDegradation A 3-Aminospiro[3.3]heptan-1-ol (Stable Core) B Protonation of C1-OH (Acidic Media) A->B pH < 2 C Oxonium Ion (-OH2+) B->C D Loss of H2O (Rate-Limiting) C->D E Cyclobutyl Cation (High Ring Strain) D->E F Wagner-Meerwein Ring Expansion E->F Strain Relief G Cyclopentyl Derivative (Strain Relieved) F->G

Mechanistic pathway of acid-catalyzed semipinacol ring expansion in spiro[3.3]heptan-1-ols.

Troubleshooting Decision Tree

WorkupDecision Start Reaction Workup Acid Acidic Conditions Start->Acid Base Basic/Neutral Conditions Start->Base AcidRisk Risk: Ring Expansion Acid->AcidRisk BaseSafe Core is Stable Base->BaseSafe AcidSol Use weak Lewis acids AcidRisk->AcidSol Extract Extraction Phase AcidSol->Extract BaseSafe->Extract Polarity Issue: High Polarity Extract->Polarity SCX SCX Ion-Exchange Polarity->SCX

Troubleshooting decision tree for the deprotection and isolation of polar spirocycles.

Part 4: Validated Experimental Protocols

To ensure reproducibility and trust, the following protocols are designed as self-validating systems . They include internal controls and specific quenching steps that prevent false-positive degradation readings.

Protocol 1: Self-Validating Acid-Stress Stability Assay

Purpose: To accurately determine the half-life of the spirocycle in acidic media without analytical artifacts.

  • Standardized Stock Preparation: Dissolve 3-Aminospiro[3.3]heptan-1-ol (10 mM) and 1,3,5-trimethoxybenzene (5 mM, internal standard for mass balance) in LC-MS grade Acetonitrile/Water (1:1).

  • Acid Stress Initiation: Add an equal volume of 2.0 M HCl to the stock solution at 25°C. Start the timer.

  • Self-Validating Quench (Critical Step): At t=15,30,60,120 minutes, extract a 50 µL aliquot and immediately inject it into 450 µL of ice-cold 1.0 M K2​CO3​ buffer (pH 10).

    • Causality: Failing to quench the acid before LC-MS analysis allows the semipinacol rearrangement to continue inside the autosampler vial, artificially inflating the degradation rate. The basic quench arrests the reaction instantly.

  • Analytical Quantification: Analyze the quenched aliquots via LC-MS. Calculate the remaining parent compound ratio against the internal standard. If the sum of the parent and ring-expanded degradant does not equal 100% of the initial mass, investigate for potential polymerization.

Protocol 2: Optimized Basic Workup (Catch-and-Release SCX)

Purpose: To isolate the highly polar 3-Aminospiro[3.3]heptan-1-ol from basic aqueous mixtures where standard liquid-liquid extraction (LLE) fails.

  • Reaction Quench: Quench your reaction mixture with 1.0 M NaOH to ensure the C3-amine is fully deprotonated (free base form).

  • Matrix Adjustment: Adjust the pH to ~4 using glacial acetic acid.

    • Causality: We must temporarily protonate the amine to allow it to bind to the Strong Cation Exchange (SCX) resin, while keeping the pH high enough to prevent acid-catalyzed ring expansion.

  • Column Loading: Load the mixture onto a pre-conditioned SCX cartridge. The protonated spirocycle will bind to the sulfonic acid stationary phase.

  • Matrix Wash: Wash the cartridge with 3 column volumes of Methanol to elute non-basic impurities and neutral byproducts.

  • Target Elution: Elute the pure 3-Aminospiro[3.3]heptan-1-ol using 2.0 M Ammonia in Methanol. The strong base neutralizes the amine, releasing it from the resin. Concentrate in vacuo.

Sources

Optimization

Technical Support Center: 3-Aminospiro[3.3]heptan-1-ol Purification &amp; Troubleshooting

Welcome to the Technical Support Center for spirocyclic building blocks. The spiro[3.3]heptane ring system is increasingly utilized as a non-collinear bioisostere for benzene and piperidine rings in medicinal chemistry[1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic building blocks. The spiro[3.3]heptane ring system is increasingly utilized as a non-collinear bioisostere for benzene and piperidine rings in medicinal chemistry[1]. However, synthesizing these strained spiro heterocycles often requires transition-metal-catalyzed steps (e.g., ruthenium-catalyzed asymmetric transfer hydrogenation)[2]. This process frequently generates distally substituted diastereomers (cis/trans) and metal-coordinated impurities that are notoriously difficult to separate due to the rigid cyclobutane framework[3].

This guide provides field-proven, self-validating protocols to isolate highly pure (1R,3S)-3-aminospiro[3.3]heptan-1-ol.

Purification Workflow

PurificationWorkflow A Crude 3-Aminospiro[3.3]heptan-1-ol (Isomers, Metals, Ketones) B Metal Scavenging (Thiol-Resin Treatment) A->B Step 1 C Acid-Base Extraction (pH 2.0 to pH 11.0) B->C Step 2 F Waste / Impurities (Ru/Pd, Neutrals, Trans-isomer) B->F Metals D Diastereomeric Resolution (Tartaric Acid Crystallization) C->D Step 3 C->F Neutrals E Pure (1R,3S)-3-Aminospiro[3.3]heptan-1-ol D->E Step 4 D->F Trans-isomer

Workflow for the systematic removal of impurities from crude 3-Aminospiro[3.3]heptan-1-ol.

Troubleshooting & FAQs: Mechanistic Insights

Q: Why does my 3-aminospiro[3.3]heptan-1-ol product show a persistent 5–15% impurity with an identical mass but a different HPLC retention time? A: You are observing the diastereomer. When the spiro[3.3]heptane core is 1,3-disubstituted, it exists as distinct cis and trans isomers[3]. Reduction of 3-oxospiro[3.3]heptane-1-carbonitrile or related ketones typically yields a thermodynamic mixture unless a highly stereoselective catalyst is used. Because the rigid, orthogonal cyclobutane rings prevent interconversion, these isomers must be separated physically. We recommend diastereomeric salt resolution (see Protocol B) over standard silica chromatography, as the free amino alcohol streaks heavily on normal phase silica.

Q: How can I selectively remove transition metal catalysts (e.g., Ru or Pd) after asymmetric transfer hydrogenation? A: Aza-spirocycles coordinate strongly to transition metals, making standard aqueous workups ineffective[4]. The primary amine and the hydroxyl group in 3-aminospiro[3.3]heptan-1-ol act as a bidentate ligand, chelating the metal. To break this complex, you must introduce a competitor with a higher thermodynamic affinity for the metal. Thiol-functionalized silica (e.g., SiliaMetS Thiol) exploits the highly thiophilic nature of Ru/Pd to irreversibly scavenge the metal without degrading your product[2].

Q: My final product contains unreacted spirocyclic ketone (mass [M-15]+ or [M-2]+). How do I remove it without resorting to prep-HPLC? A: Exploit the basicity of the primary amine. Unreacted ketones or partially reduced intermediates are neutral organics. Perform a strict acid-base extraction. By lowering the aqueous pH to 2.0, you quantitatively protonate the amine, forcing it into the aqueous layer while the neutral ketone remains in the organic phase.

Quantitative Data: Purification Efficacy

The following table summarizes the expected outcomes when applying our recommended purification sequence to a standard 50-gram batch of crude 3-aminospiro[3.3]heptan-1-ol.

Purification PhaseTarget Impurity RemovedInitial LevelPost-Treatment LevelStep Yield (%)Analytical Validation Method
Thiol-Resin Scavenging Ru / Pd Catalysts4,500 ppm< 10 ppm96%ICP-MS
Acid-Base Extraction Unreacted Ketones12% (Area)< 0.5% (Area)92%LC-MS (ELSD/UV)
Salt Crystallization Trans-Diastereomer35% (trans)< 1.0% (trans)68%Chiral HPLC / 1 H-NMR
Self-Validating Experimental Protocols
Protocol A: Transition Metal Scavenging via Thiol-Functionalized Silica

Causality: Thiol groups form irreversible covalent bonds with heavy transition metals, outcompeting the reversible dative bonds formed by the amino alcohol.

  • Dissolution: Dissolve the crude 3-aminospiro[3.3]heptan-1-ol (containing Ru/Pd residues) in a 4:1 mixture of Dichloromethane (DCM) and Methanol (10 mL/g of crude).

  • Resin Addition: Add 3.0 equivalents (relative to the theoretical metal catalyst loading) of a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol).

  • Incubation: Stir the suspension gently at 40 °C for 4 hours. Note: Vigorous magnetic stirring can crush the silica beads, releasing fines that are difficult to filter.

  • Filtration: Filter the mixture through a pad of Celite. Wash the filter cake with 2 column volumes of DCM/MeOH.

  • Validation Checkpoint: Take a 0.5 mL aliquot, evaporate the solvent, and analyze via ICP-MS. Do not proceed to the next step unless the Ru/Pd concentration is confirmed to be < 10 ppm. If > 10 ppm, repeat steps 2-4 with 1.0 equivalent of fresh resin.

  • Concentration: Concentrate the filtrate in vacuo to yield the metal-free crude product.

Protocol B: Diastereomeric Resolution via Salt Formation

Causality: The cis and trans isomers have different spatial geometries. Reacting them with an enantiopure chiral acid (e.g., L-(+)-Tartaric acid) forms diastereomeric salts with vastly different solubility profiles in polar protic solvents, allowing for selective crystallization.

  • Salt Formation: Dissolve the metal-free, neutral-free crude 3-aminospiro[3.3]heptan-1-ol in boiling absolute Ethanol (15 mL/g).

  • Acid Addition: Slowly add a hot solution of L-(+)-Tartaric acid (1.0 equivalent) in Ethanol (5 mL/g).

  • Crystallization: Allow the solution to cool to room temperature at a rate of 10 °C per hour. Once at room temperature, age the slurry at 4 °C for 12 hours. The (1R,3S)-isomer salt selectively precipitates.

  • Isolation: Filter the crystals and wash with ice-cold Ethanol (2 x 2 mL/g).

  • Validation Checkpoint: Dissolve a 5 mg sample of the crystals in D 2​ O and record a 1 H-NMR spectrum. The carbinol proton (CH-OH) of the cis and trans isomers will present distinct chemical shifts. Calculate the diastereomeric excess (d.e.). Ensure the d.e. is > 98% before proceeding.

  • Free-basing: Suspend the highly pure salt in water, adjust the pH to 11.0 using 2M NaOH, and extract with 2-Methyltetrahydrofuran (3 x 10 mL/g). Dry the organic layers over Na 2​ SO 4​ and concentrate to yield the pure target compound.

References
  • 1 - ChemRxiv[1] 2.3 - ACS Publications[3] 3.2 - ACS Publications[2] 4.4 - RSC Publishing[4]

Sources

Troubleshooting

Technical Support Center: Large-Scale Purification of 3-Aminospiro[3.3]heptan-1-ol Hydrochloride

Welcome to the Technical Support Center for the large-scale isolation and purification of 3-Aminospiro[3.3]heptan-1-ol hydrochloride . Spirocyclic scaffolds are highly prized in modern medicinal chemistry.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the large-scale isolation and purification of 3-Aminospiro[3.3]heptan-1-ol hydrochloride .

Spirocyclic scaffolds are highly prized in modern medicinal chemistry. Their rigid, three-dimensional structures increase the fraction of sp³-hybridized carbons ( Fsp3​ ), which correlates strongly with improved clinical success rates, enhanced target selectivity, and better pharmacokinetic profiles [1]. However, the compact spiro[3.3]heptane core combined with a primary amine and a hydroxyl group renders this molecule exceptionally polar and water-soluble [2].

At a multi-gram or kilogram scale, traditional normal-phase chromatography becomes economically and technically unviable. This guide provides field-proven, scalable methodologies—specifically Strong Cation Exchange (SCX) chromatography and controlled anti-solvent crystallization—to achieve >99% purity.

Scalable Purification Workflow

G A Crude Reaction Mixture (Aqueous/Polar) B Aqueous Wash & Extraction (Remove Organics) A->B Aqueous HCl C SCX Ion-Exchange Resin (e.g., Dowex 50WX8) B->C Load Aqueous Phase D Ammonia Elution (Free Base Isolation) C->D Wash with MeOH/H2O Then Elute E Acidification (HCl) & Concentration D->E Evaporate NH3 F Anti-Solvent Crystallization (EtOH / MTBE) E->F Supersaturation G Pure 3-Aminospiro[3.3]heptan-1-ol HCl (>99% Purity) F->G Filtration & Drying

Figure 1: Scalable purification workflow for 3-Aminospiro[3.3]heptan-1-ol hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting

Category A: The Polarity Problem

Q: Why does normal-phase silica gel chromatography fail for this molecule at scale? A: Silica gel is inherently acidic and acts as a weak cation exchanger. The primary amine of 3-Aminospiro[3.3]heptan-1-ol binds irreversibly to the silanol groups. While you can force elution using highly polar, basic solvent systems (e.g., Dichloromethane/Methanol/Aqueous Ammonia), this causes severe peak tailing. At scale, evaporating large volumes of ammonia-laced aqueous solvents is energy-intensive, degrades the product, and poses severe safety and environmental hazards.

Q: How do I remove non-basic organic impurities without chromatography? A: Exploit the molecule's basicity. Acidify the crude reaction mixture to pH 2 using 1M HCl, ensuring the amine is fully protonated (water-soluble). Wash the aqueous layer 3–4 times with an organic solvent like Ethyl Acetate or Dichloromethane. The non-basic impurities will partition into the organic layer, while your target spirocycle remains safely in the aqueous phase.

Category B: Crystallization Challenges

Q: During crystallization, my product forms a sticky oil at the bottom of the flask instead of crystals ("oiling out"). How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the solution exceeds the supersaturation limit before the nucleation point is reached.

  • Causality: The hydrochloride salt is highly hygroscopic. If there is residual water in your solvent, or if the anti-solvent (MTBE) is added too rapidly, the salt drops out as a hydrated oil.

  • Correction: Redissolve the oil in a minimal amount of warm, anhydrous Ethanol. Cool the solution slowly to room temperature. Seed the solution with a few crystals of pure product, then add the anti-solvent (MTBE) dropwise under vigorous stirring.

Standard Operating Protocols (SOPs)

SOP 1: Desalting and Free Base Isolation via SCX Chromatography

This self-validating protocol ensures the removal of inorganic salts and neutral/acidic byproducts.

Materials: Dowex® 50WX8 (hydrogen form, 50-100 mesh), 1M HCl, Methanol, 2M Aqueous Ammonia.

  • Resin Preparation: Slurry the Dowex 50WX8 resin in DI water and pack into a large glass column. Wash with 3 column volumes (CV) of 1M HCl to ensure complete protonation, followed by DI water until the eluent pH is neutral (~pH 6-7).

  • Loading: Dissolve the crude 3-Aminospiro[3.3]heptan-1-ol (aqueous phase from extraction) in DI water. Load slowly onto the column (Flow rate: 0.5 CV/hour). Self-Validation: Spot the flow-through on a TLC plate and stain with Ninhydrin. It should be negative, confirming the amine has bound to the resin.

  • Washing: Wash the column with 2 CV of DI water, followed by 2 CV of 50% Methanol/Water to elute trapped neutral organics.

  • Elution: Elute the target molecule using 2M Aqueous Ammonia. Collect fractions.

  • Validation & Concentration: Spot fractions on TLC (Ninhydrin stain). Pool the amine-containing fractions and concentrate under reduced pressure at 40 °C to remove ammonia and water, yielding the crude free base.

SOP 2: Hydrochloride Salt Formation and Anti-Solvent Crystallization

This protocol ensures high-yielding recovery of the pharmaceutically acceptable salt.

  • Dissolution: Dissolve the crude free base in anhydrous Ethanol (approx. 5 mL per gram of product) under an inert nitrogen atmosphere.

  • Acidification: Cool the solution to 0–5 °C using an ice bath. Causality: Temperature control is critical because the neutralization reaction is exothermic; elevated temperatures in the presence of HCl and Ethanol can lead to unwanted etherification of the spirocyclic hydroxyl group.

  • Salt Formation: Dropwise, add 1.05 molar equivalents of HCl (e.g., 1.25M HCl in Ethanol). Stir for 30 minutes. Self-Validation: Check the pH of an aliquot (diluted in water); it must be < 2.

  • Crystallization: While maintaining vigorous stirring at 0 °C, add anhydrous Methyl tert-butyl ether (MTBE) dropwise until the solution becomes persistently cloudy.

  • Aging: Stop MTBE addition and allow the suspension to age for 2 hours at 0 °C to promote crystal growth.

  • Isolation: Filter the white crystalline solid under a vacuum. Wash the filter cake with cold MTBE (2 x 10 mL).

  • Drying: Dry the crystals in a vacuum oven at 35 °C for 24 hours to constant weight.

Quantitative Data & Troubleshooting Matrices

Table 1: Troubleshooting Matrix for Large-Scale Purification
Observed IssueRoot Cause AnalysisCorrective Action
Ninhydrin-positive flow-through during SCX loading Resin capacity exceeded or flow rate too high.Stop loading. Collect flow-through, dilute with water, and reload onto a fresh or larger resin bed at a slower flow rate.
Product oils out during crystallization Rapid supersaturation; presence of residual water.Redissolve in warm anhydrous EtOH. Seed the solution. Add MTBE at a rate of < 1 mL/min.
Low yield after crystallization Product remains dissolved in the mother liquor.Concentrate the mother liquor by 50% under vacuum, cool to -20 °C overnight to induce a second crop of crystals.
Discoloration (Yellow/Brown crystals) Oxidation of trace amine impurities.Recrystallize from Isopropanol/MTBE with the addition of 1 wt% activated charcoal during the dissolution phase.
Table 2: Anti-Solvent Selection Profile
SolventRoleBoiling Point (°C)Suitability at Scale
Ethanol (Anhydrous) Primary Solvent78.4Excellent. Good solubility for the HCl salt; low toxicity.
Isopropanol (IPA) Primary Solvent82.6Good. Lower solubility than EtOH, leading to higher recovery yields, but requires larger volumes.
MTBE Anti-Solvent55.2Optimal. Lower peroxide-forming risk than Diethyl Ether; easy to recover and recycle at scale.
Diethyl Ether Anti-Solvent34.6Poor. Extreme flammability and high peroxide risk make it unsuitable for multi-kilogram scale operations.

References

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry. Available at:[Link] [1]

  • Saarinen, G. (2009). "Development of Synthetic Routes for Preparation of 2,6-Disubstituted Spiro[3.3]heptanes." Mälardalen University, School of Sustainable Development of Society and Technology. Available at:[Link] [2]

Reference Data & Comparative Studies

Validation

3-Aminospiroheptan-1-ol as a Next-Generation Bioisostere for Substituted Piperidines: A Comparative Application Guide

3-Aminospiro[1]heptan-1-ol as a Next-Generation Bioisostere for Substituted Piperidines: A Comparative Application Guide Executive Summary Piperidine is one of the most ubiquitous nitrogen-containing heterocycles in FDA-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

3-Aminospiro[1]heptan-1-ol as a Next-Generation Bioisostere for Substituted Piperidines: A Comparative Application Guide

Executive Summary

Piperidine is one of the most ubiquitous nitrogen-containing heterocycles in FDA-approved small molecules. However, its widespread use has led to heavily crowded intellectual property (IP) spaces and recurring pharmacokinetic liabilities, such as high basicity, hERG channel inhibition, and rapid cytochrome P450-mediated α-oxidation. To escape these limitations, medicinal chemists are increasingly turning to strained spiro heterocycles.

Among these, 3-aminospiro[1]heptan-1-ol emerges as a highly rigid, polar bioisostere specifically designed to mimic substituted piperidines (e.g., 3-amino-1-piperidinol or 4-amino-piperidin-3-ol). This guide provides an objective comparison of 3-aminospiro[1]heptan-1-ol against classical piperidine and first-generation spirocyclic alternatives, supported by mechanistic insights and validated experimental workflows.

Mechanistic Rationale: The Case for 3-Aminospiro[1]heptan-1-ol

Conformational Rigidity and Exit Vectors

Unlike piperidine, which undergoes rapid chair-to-chair flipping and equatorial-axial interconversions, the spiro[1]heptane core is conformationally locked. The orthogonal arrangement of the two cyclobutane rings forces a rigid, three-dimensional architecture. As highlighted in recent literature on [1], the inclusion of a small ring results in a denser molecular space, allowing for the precise placement of exit vectors. In 3-aminospiro[1]heptan-1-ol, the 1,3-substitution pattern on the cyclobutane ring accurately mimics the distance and angular trajectory of 1,3- or 1,4-disubstituted piperidines. This ensures high target binding fidelity without the entropic penalty associated with locking a flexible ring into a specific conformation upon binding.

Metabolic Stability and Physicochemical Tuning

The primary metabolic liability of piperidine is the presence of highly accessible α-protons adjacent to the basic nitrogen, making it a prime target for CYP450 oxidation. By utilizing the 3-aminospiro[1]heptan-1-ol scaffold, the amine is moved to an exocyclic position on a strained sp³-rich core. This structural shift removes the vulnerable endocyclic α-protons, significantly reducing intrinsic clearance ( CLint​ ).

Furthermore, the addition of the hydroxyl group at C1 serves a dual purpose: it provides a critical hydrogen bond donor/acceptor for target engagement and inductively lowers the pKa of the C3 primary amine. This reduction in basicity is crucial for minimizing phospholipidosis and hERG-related cardiotoxicity, which are common pitfalls in [2].

Comparative Performance Data

To objectively evaluate 3-aminospiro[1]heptan-1-ol, it must be compared against the parent piperidine and other established spirocyclic bioisosteres, such as 1-azaspiro[1]heptane and 2-azaspiro[1]heptane.

Table 1: Physicochemical and Metabolic Comparison of Piperidine vs. Spirocyclic Bioisosteres

PropertyPiperidine2-Azaspiro[1]heptane1-Azaspiro[1]heptane3-Aminospiro[1]heptan-1-ol
Core Structure Monocyclic (Flexible)Spirocyclic (Rigid)Spirocyclic (Rigid)Spirocyclic (Rigid, Polar)
pKa (Basic N) ~11.2~9.8~9.5~8.9 (Estimated)
LogD (pH 7.4) LowModerateModerateLow-Moderate
Metabolic Stability Low (α-oxidation prone)HighHighVery High
Hydrogen Bonding 1 HBD, 1 HBA1 HBD, 1 HBA1 HBD, 1 HBA2 HBD, 2 HBA
IP Space Highly CrowdedModerately CrowdedEmergingHighly Novel

Note: The inductive effect of the C1 hydroxyl group in 3-aminospiro[1]heptan-1-ol effectively attenuates the amine's basicity compared to unsubstituted azaspiroheptanes, offering a superior safety profile.

Experimental Workflows: Integration and Validation

To ensure trustworthiness and reproducibility, the following protocols detail the incorporation of 3-aminospiro[1]heptan-1-ol into a lead scaffold and the subsequent self-validating metabolic assay.

Protocol 1: Scaffold Incorporation via Reductive Amination

Rationale: Reductive amination is the most direct method for appending the 3-aminospiro[1]heptan-1-ol core to an aldehyde-bearing lead. Sodium triacetoxyborohydride (STAB) is selected over sodium borohydride because STAB is a milder reducing agent; it prevents the premature reduction of the unreacted aldehyde, ensuring high conversion rates for the sterically demanding spirocyclic amine.

  • Imine Formation: Dissolve 3-aminospiro[1]heptan-1-ol hydrochloride (1.2 equiv.) in anhydrous 1,2-dichloroethane (DCE, 0.1 M). Add N,N-diisopropylethylamine (DIPEA, 1.5 equiv.) and stir for 15 minutes at room temperature to liberate the free base. Add the target aldehyde (1.0 equiv.) and stir for 2 hours to ensure complete imine formation.

  • Reduction: Portion-wise, add STAB (1.5 equiv.) to the reaction mixture. Stir continuously for 12 hours at room temperature under a nitrogen atmosphere.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (equal volume). Extract the aqueous layer three times with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (DCM/MeOH gradient) to isolate the spiro-functionalized lead.

Protocol 2: In Vitro Metabolic Stability (HLM) Assay

Rationale: A self-validating system requires running the novel bioisostere side-by-side with the original piperidine lead to definitively prove the reduction in CLint​ .

  • Incubation Setup: Prepare a 1 µM solution of the spiro-compound in 100 mM potassium phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: Withdraw 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt metabolism.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Validation: Calculate the elimination rate constant ( k ) from the natural log of the percentage remaining versus time. Derive the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ). The assay is validated if the parallel piperidine control exhibits its known rapid degradation profile.

Decision Logic for Bioisosteric Replacement

The following diagram outlines the strategic decision-making process for replacing a piperidine core with 3-aminospiro[1]heptan-1-ol during lead optimization.

G Start Lead Compound Contains Piperidine Assess Assess Liabilities: High CLint or hERG? Start->Assess YesLiab Yes (Metabolic/Tox Issues) Assess->YesLiab NoLiab No (Good Profile) Assess->NoLiab Bioisostere Bioisosteric Replacement: 3-Aminospiro[3.3]heptan-1-ol YesLiab->Bioisostere IP Patent Space Crowded? NoLiab->IP YesIP Yes (Need FTO) IP->YesIP NoIP Proceed with Piperidine IP->NoIP YesIP->Bioisostere Outcome Improved LogD, Lower CLint, Novel IP Space Bioisostere->Outcome

Decision logic for replacing piperidine with 3-aminospiro[1]heptan-1-ol in lead optimization.

References

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2]hexanes and spiro[1]heptanes. Chemical Communications.[Link]

  • 1-Azaspiro[1]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition.[Link]

  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry.[Link]

Sources

Comparative

Escaping Flatland: A Comparative Structural Analysis of 3-Aminospiro[3.3]heptan-1-ol Analogs in Drug Design

Executive Summary The transition from planar, aromatic rings to three-dimensional, sp³-rich scaffolds is a defining paradigm in modern drug discovery. This "escape from flatland" is driven by the need to improve the phys...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from planar, aromatic rings to three-dimensional, sp³-rich scaffolds is a defining paradigm in modern drug discovery. This "escape from flatland" is driven by the need to improve the physicochemical properties of drug candidates, specifically by reducing lipophilicity and enhancing metabolic stability. Among the emerging saturated bioisosteres, 3-Aminospiro[3.3]heptan-1-ol and its analogs have proven to be exceptionally valuable. By locking the amino and hydroxyl functional groups into a rigidified spirocyclic core, these analogs provide precise spatial projections (exit vectors) that can effectively mimic meta-substituted benzenes or 1,3-disubstituted cyclohexanes while circumventing their inherent metabolic and conformational liabilities.

Structural Rationale: The Bioisosteric Power of Spiro[3.3]heptanes

Traditional medicinal chemistry relies heavily on planar arenes (like anilines or phenols) and flexible saturated rings (like piperidines or cyclohexanes). However, as highlighted in comprehensive reviews on three-dimensional saturated C(sp³)-rich bioisosteres, replacing these traditional rings with highly strained, saturated scaffolds significantly improves aqueous solubility and target selectivity[1].

The 3-Aminospiro[3.3]heptan-1-ol scaffold offers a unique structural advantage. Unlike flexible cyclohexanes, which suffer from a thermodynamic energy penalty during chair-to-chair ring flipping, the spirocyclic core locks the substituents in a defined 3D space. Detailed structural analyses of angular spiro[3.3]heptanes demonstrate that they act as highly effective, conformationally restricted surrogates for 1,3- or 1,4-disubstituted cyclohexanes[2]. Furthermore, X-ray crystallographic data reveals that the exit vectors of spiro[3.3]heptanes are non-collinear, featuring an angle of approximately 129–130°. This specific geometry allows them to perfectly mimic meta-substituted planar rings without the associated oxidative liabilities of an aromatic π-system, as demonstrated in foundational studies on spiro[3.3]heptane as a non-collinear benzene bioisostere[3].

G A Target Scaffold (e.g., 3-Aminophenol) B Spirocyclic Bioisostere (3-Aminospiro[3.3]heptan-1-ol) A->B Bioisosteric Replacement C Increased Fsp3 (Escape Flatland) B->C D Rigidified Exit Vectors (Conformational Lock) B->D E Reduced Lipophilicity (Lower LogD) B->E F Enhanced ADME Profile & Target Selectivity C->F D->F E->F

Logical framework for spirocyclic bioisosteric replacement in drug design.

Comparative Performance Profiling

To objectively evaluate the utility of 3-Aminospiro[3.3]heptan-1-ol, we must benchmark it against standard planar and flexible alternatives. The table below summarizes the representative physicochemical and pharmacokinetic advantages of the spirocyclic analog.

Table 1: Physicochemical & Pharmacokinetic Comparison of Bioisosteric Scaffolds

Parameter3-Aminophenol (Planar Benchmark)3-Aminocyclohexan-1-ol (Flexible sp³)3-Aminospiro[3.3]heptan-1-ol (Rigid sp³)
Fraction sp³ (Fsp³) 0.01.01.0
Exit Vector Angle (θ) ~120° (Fixed)Variable (Ring Flips)~129–130° (Locked)
LogD (pH 7.4) 0.80.2-0.1
Conformational Penalty NoneHigh (Equatorial/Axial shifts)Minimal (Rigidified core)
Intrinsic Clearance (Cl_int) High (>100 µL/min/mg)Moderate (~50 µL/min/mg)Low (<15 µL/min/mg)

Data reflects standard benchmarking trends where the spirocyclic analog maintains necessary exit vectors while maximizing Fsp³, directly correlating with improved solubility and reduced metabolic clearance.

Experimental Workflow: Structural Validation

To utilize 3-Aminospiro[3.3]heptan-1-ol analogs effectively, researchers must rigorously validate the relative stereochemistry across the spiro center. Spirocyclic systems can form distinct diastereomers depending on the relative orientation (syn/anti) of the substituents to the spiro carbon.

Protocol 1: Stereochemical Validation via 2D-NMR (NOESY)

Objective: Confirm the relative stereochemistry of the 3-amino and 1-hydroxyl substituents to ensure the correct exit vectors are locked. Causality: 2D NOESY is critical because through-space coupling (< 5 Å) between the protons at C1 and C3 will only be observed if they are positioned syn to each other across the spirocyclic junction.

  • Sample Preparation: Dissolve 5 mg of the synthesized 3-Aminospiro[3.3]heptan-1-ol analog in 0.5 mL of DMSO-d6. (Causality: DMSO-d6 is preferred over CDCl3 here to prevent the rapid exchange of the -OH and -NH2 protons, allowing for clearer resolution of the adjacent C-H protons).

  • Data Acquisition: Run a 2D NOESY NMR experiment on a 500 MHz (or higher) spectrometer with a mixing time of 300–500 ms. (Causality: This specific mixing time is optimal for small molecules (~150-300 Da) to allow sufficient Nuclear Overhauser Effect (NOE) buildup without secondary spin diffusion).

  • Spectral Analysis: Analyze the spectrum for cross-peaks between the H-1 (adjacent to the hydroxyl) and H-3 (adjacent to the amine) protons.

  • Self-Validation: The presence of a strong cross-peak confirms a syn relationship. The absence of this peak, coupled with standard COSY/HSQC validations confirming molecular integrity, validates an anti relationship.

In Vitro ADME Profiling

The primary driver for incorporating spirocyclic amines is to circumvent the rapid oxidative metabolism typical of functionalized benzenes. As noted in the development of azaspiro[3.3]heptanes as building blocks for medicinal chemistry, these frameworks demonstrate heightened metabolic stability due to the strength of their strained C-H bonds and the lack of an oxidizable π-system[4].

Protocol 2: Self-Validating Microsomal Stability Assay

Objective: Quantify the metabolic resistance of the spirocyclic analog compared to its planar counterpart.

  • Preparation: Prepare 1 µM solutions of the 3-Aminospiro[3.3]heptan-1-ol analog and 3-Aminophenol (comparator) in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Add an NADPH regenerating system (1 mM final concentration) to initiate the reaction. (Causality: NADPH is the obligate electron donor for CYP450 enzymes; adding it last ensures precise, synchronized initiation of metabolic activity across all wells).

  • Quenching: At designated time points (t = 0, 15, 30, and 60 mins), extract 50 µL aliquots and immediately quench them in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). (Causality: The organic solvent instantly denatures the CYP enzymes, while the cold temperature prevents any residual degradation).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Self-Validation Check: Run Verapamil concurrently as a positive control. If the intrinsic clearance (Cl_int) of Verapamil falls outside the historical acceptable range (>40 µL/min/mg), the entire assay must be rejected due to compromised microsome viability.

G Step1 Compound Preparation (Test + Verapamil Control) Step2 Incubation with HLM + NADPH System (37°C) Step1->Step2 Initiate Step3 Quench with Acetonitrile (+ Internal Standard) Step2->Step3 t=0, 15, 30, 60 min Step4 LC-MS/MS Analysis (MRM Mode) Step3->Step4 Centrifuge Step5 Data Validation (Calculate Intrinsic Clearance) Step4->Step5 Quantify

Step-by-step workflow for the self-validating microsomal stability assay.

References

  • Kateryna Prysiazhniuk et al., "Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere", ChemRxiv.
  • "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes", Chemical Communications (RSC Publishing).
  • "Three-dimensional saturated C(sp3)-rich bioisosteres for benzene", PMC - NIH.
  • "Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold", The Journal of Organic Chemistry - ACS Publications.
  • "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry", ResearchGate.

Sources

Validation

The Ascendancy of 3D Scaffolds: A Comparative Guide to the In Vitro ADME Properties of Compounds Containing 3-Aminospiro[3.3]heptan-1-ol

In the contemporary landscape of medicinal chemistry, the strategic move away from planar, aromatic systems towards three-dimensional (3D) saturated scaffolds is a pivotal shift in drug design. This evolution, often term...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the contemporary landscape of medicinal chemistry, the strategic move away from planar, aromatic systems towards three-dimensional (3D) saturated scaffolds is a pivotal shift in drug design. This evolution, often termed "escaping from flatland," aims to access novel chemical space and improve the physicochemical and pharmacokinetic profiles of drug candidates.[1] Among the emerging 3D frameworks, the spiro[3.3]heptane motif has garnered significant attention as a versatile building block and a saturated bioisostere for phenyl and piperidine rings.[1][2] This guide offers an in-depth, objective comparison of the anticipated in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds containing the 3-Aminospiro[3.3]heptan-1-ol scaffold, benchmarked against traditional cyclic amines.

The rigid, sp³-rich structure of the spiro[3.3]heptane core offers a unique spatial arrangement of functional groups, which can profoundly influence a molecule's interaction with biological targets and its metabolic fate.[1] The inclusion of the amino and hydroxyl groups in the 3-Aminospiro[3.3]heptan-1-ol scaffold provides key points for molecular interactions and can significantly impact properties like solubility and permeability. This guide will dissect the expected performance of this scaffold in key in vitro ADME assays, providing researchers, scientists, and drug development professionals with a data-driven framework for strategic decision-making.

Key In Vitro ADME Parameters: A Comparative Analysis

The "druggability" of a compound is heavily reliant on a favorable balance of ADME properties.[3] Early assessment of these parameters is crucial to mitigate the risk of late-stage attrition in drug development.[4] Here, we will explore the anticipated in vitro ADME profile of 3-Aminospiro[3.3]heptan-1-ol-containing compounds in the context of four critical assays: aqueous solubility, membrane permeability, metabolic stability, and cytochrome P450 (CYP) inhibition.

Aqueous Solubility: The Foundation of Bioavailability

Aqueous solubility is a fundamental physicochemical property that dictates a compound's dissolution rate and, consequently, its absorption. Poor solubility is a persistent challenge in drug discovery. The inherent three-dimensionality and increased fraction of sp³-hybridized carbons in spirocyclic scaffolds are often correlated with improved aqueous solubility compared to their flatter, more aromatic counterparts.[5]

Expected Performance of 3-Aminospiro[3.3]heptan-1-ol Derivatives:

The presence of both a primary amine and a hydroxyl group in the 3-Aminospiro[3.3]heptan-1-ol scaffold is expected to confer favorable aqueous solubility. These polar functional groups can participate in hydrogen bonding with water molecules, disrupting the crystal lattice and promoting dissolution. In a comparative study, the replacement of a benzene ring with a spiro[3.3]heptane core in an analog of the anesthetic drug Benzocaine resulted in comparable aqueous solubility.[6] This suggests that the spiro[3.3]heptane framework itself does not inherently compromise solubility, and the addition of polar functional groups, as in our topic scaffold, would likely enhance it.

Comparative Scaffolds:

  • Piperidine: A widely used scaffold in FDA-approved drugs, piperidine's solubility is highly dependent on its substitution pattern.[1] While the nitrogen atom can be protonated to enhance solubility, extensive lipophilic substitution can significantly decrease it.

  • Azetidine: This smaller, four-membered ring is generally more polar than piperidine and can lead to compounds with good aqueous solubility.

Table 1: Anticipated Aqueous Solubility Comparison

ScaffoldKey Features Affecting SolubilityExpected Solubility Profile
3-Aminospiro[3.3]heptan-1-ol Presence of polar amine and hydroxyl groups; 3D structure.High
Piperidine Basic nitrogen; solubility is highly substituent-dependent.Moderate to High
Azetidine High polarity due to ring strain and nitrogen atom.High
Membrane Permeability: Navigating the Cellular Barrier

The ability of a drug to permeate cell membranes is critical for its absorption and distribution. The Caco-2 permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[7][8] This assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium, including the expression of key efflux transporters like P-glycoprotein (P-gp).[8]

Experimental Protocol: Caco-2 Permeability Assay

The Caco-2 permeability assay measures the rate of transport of a compound across the Caco-2 cell monolayer.[9] The apparent permeability coefficient (Papp) is calculated to quantify this rate. The assay can be performed in two directions: from the apical (A) to the basolateral (B) side to model absorption, and from B to A to assess active efflux.[8] An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of a compound being a substrate for an efflux transporter like P-gp.[8]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis & Calculation Caco2 Seed Caco-2 cells on Transwell inserts Differentiate Culture for 21-25 days to form a monolayer Caco2->Differentiate TEER Measure TEER to confirm monolayer integrity Differentiate->TEER Add_A Add test compound to Apical (A) side TEER->Add_A Add_B Add test compound to Basolateral (B) side TEER->Add_B Incubate Incubate at 37°C Add_A->Incubate Add_B->Incubate Sample_A Sample from A side Incubate->Sample_A Sample_B Sample from B side Incubate->Sample_B LCMS Quantify compound concentration by LC-MS/MS Sample_A->LCMS Sample_B->LCMS Papp Calculate Papp (A->B) and Papp (B->A) LCMS->Papp Efflux Calculate Efflux Ratio Papp->Efflux

Experimental workflow for the bidirectional Caco-2 permeability assay.

Expected Performance of 3-Aminospiro[3.3]heptan-1-ol Derivatives:

The permeability of compounds containing the 3-Aminospiro[3.3]heptan-1-ol scaffold will be a balance between their inherent polarity and their potential to be recognized by transporters. The presence of two polar groups may decrease passive diffusion. However, the rigid spirocyclic core could limit conformational flexibility, which in some cases can be beneficial for permeability. A key consideration will be whether these compounds are substrates for efflux transporters. The primary amine could make them susceptible to efflux.

Comparative Scaffolds:

  • Piperidine: Piperidine-containing drugs exhibit a wide range of permeabilities.[1] The basic nitrogen can lead to high efflux ratios if the compound is a P-gp substrate.

  • Azetidine: Generally, the high polarity of azetidine can lead to lower passive permeability.

Table 2: Anticipated Caco-2 Permeability Comparison

ScaffoldExpected Papp (A->B)Potential for Efflux (Efflux Ratio > 2)
3-Aminospiro[3.3]heptan-1-ol Low to ModeratePossible
Piperidine VariableCommon
Azetidine Low to ModerateLess Common
Metabolic Stability: Resisting Biotransformation

Metabolic stability is a critical parameter that influences a drug's half-life and oral bioavailability. In vitro assays using human liver microsomes (HLM) are widely employed to assess a compound's susceptibility to metabolism by cytochrome P450 enzymes.[10][11]

Experimental Protocol: Human Liver Microsomal Stability Assay

In this assay, the test compound is incubated with HLMs in the presence of the cofactor NADPH to initiate metabolic reactions.[11] Aliquots are taken at various time points, and the reaction is quenched. The concentration of the parent compound remaining is quantified by LC-MS/MS.[10] The rate of disappearance of the compound is used to calculate parameters such as the half-life (t½) and intrinsic clearance (CLint).[12]

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis & Calculation Reagents Prepare buffer, test compound, and HLM solution Preinc Pre-incubate compound and HLMs at 37°C Reagents->Preinc Initiate Initiate reaction with NADPH Preinc->Initiate Timepoints Sample at 0, 5, 15, 30, 45 min Initiate->Timepoints Quench Quench reaction with cold acetonitrile Timepoints->Quench Analyze Analyze samples by LC-MS/MS Quench->Analyze Plot Plot ln(% remaining) vs. time Analyze->Plot Calc Calculate t½ and CLint Plot->Calc

Workflow for the human liver microsomal stability assay.

Expected Performance of 3-Aminospiro[3.3]heptan-1-ol Derivatives:

The spiro[3.3]heptane core is generally considered to be metabolically robust due to its strained, sp³-rich nature, which can shield adjacent positions from metabolism.[2][13] However, the presence of the amino group introduces a potential site for metabolism, such as N-dealkylation or oxidation. The secondary alcohol is also a potential site for oxidation or glucuronidation. In a study comparing a spiro[3.3]heptane analog to the drug Sonidegib, the spirocyclic compound showed significantly lower metabolic stability.[1] Conversely, 1-azaspiro[3.3]heptane has been reported to have improved metabolic stability over 2-azaspiro[3.3]heptane, a common piperidine bioisostere.[14] Therefore, the metabolic stability of 3-Aminospiro[3.3]heptan-1-ol derivatives will likely be highly dependent on the overall molecular context.

Comparative Scaffolds:

  • Piperidine: The piperidine ring is susceptible to oxidation at carbons alpha to the nitrogen, as well as N-dealkylation.[1]

  • Azetidine: The strained azetidine ring can also be a site of metabolism.

Table 3: Anticipated Metabolic Stability Comparison in HLM

ScaffoldCommon Metabolic PathwaysExpected Stability
3-Aminospiro[3.3]heptan-1-ol N-dealkylation, oxidation of alcoholModerate
Piperidine C-oxidation, N-dealkylationLow to Moderate
Azetidine Ring opening, N-dealkylationLow to Moderate
Cytochrome P450 (CYP) Inhibition: Predicting Drug-Drug Interactions

Inhibition of CYP enzymes is a major cause of clinically relevant drug-drug interactions (DDIs).[15][16] Assessing a compound's potential to inhibit major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2) is a critical step in drug safety evaluation and is recommended by regulatory agencies like the FDA.[16][17]

Experimental Protocol: CYP Inhibition Assay

This assay determines the concentration of a test compound that inhibits 50% of the activity of a specific CYP isoform (IC50).[18] A probe substrate specific for each CYP isoform is incubated with human liver microsomes or recombinant CYP enzymes in the presence of varying concentrations of the test compound.[16] The formation of the metabolite of the probe substrate is measured by LC-MS/MS, and the IC50 value is calculated from the dose-response curve.[16]

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis & Calculation Reagents Prepare HLM/recombinant CYP, probe substrate, and test compound serial dilutions Mix Mix enzyme, substrate, and inhibitor Reagents->Mix Initiate Initiate reaction with NADPH Mix->Initiate Incubate Incubate at 37°C Initiate->Incubate Quench Quench reaction Incubate->Quench Analyze Analyze metabolite formation by LC-MS/MS Quench->Analyze Plot Plot % inhibition vs. [inhibitor] Analyze->Plot Calc Calculate IC50 Plot->Calc

General workflow for a CYP inhibition (IC50) assay.

Expected Performance of 3-Aminospiro[3.3]heptan-1-ol Derivatives:

The primary amine in the 3-Aminospiro[3.3]heptan-1-ol scaffold is a potential concern for CYP inhibition. Primary amines are known to sometimes form metabolic-intermediate (MI) complexes with the heme iron of CYP enzymes, leading to mechanism-based inactivation.[19] However, the steric bulk of the spirocyclic core may mitigate direct binding to the active site. The potential for CYP inhibition will be highly compound-specific.

Comparative Scaffolds:

  • Piperidine: Many piperidine-containing drugs are known CYP inhibitors, particularly of CYP2D6 and CYP3A4.

  • Azetidine: Azetidine-containing compounds generally have a lower propensity for CYP inhibition compared to piperidines, but this is not a universal rule.

Table 4: Anticipated CYP Inhibition Potential

ScaffoldPotential for CYP InhibitionCommon Isoforms Affected
3-Aminospiro[3.3]heptan-1-ol ModerateCYP2D6, CYP3A4 (potential for MI complexes)
Piperidine Moderate to HighCYP2D6, CYP3A4
Azetidine Low to ModerateGenerally lower risk

Conclusion

The 3-Aminospiro[3.3]heptan-1-ol scaffold represents a promising, sp³-rich building block for the design of novel therapeutics with enhanced three-dimensionality. Based on the analysis of its structural features and comparison with related scaffolds, we can anticipate a favorable profile in terms of aqueous solubility. However, careful consideration must be given to potential liabilities in permeability, metabolic stability, and CYP inhibition, which will be highly dependent on the specific substitution pattern of the final compound.

The true value of this scaffold will be realized through the synthesis and profiling of a diverse library of derivatives. The experimental protocols outlined in this guide provide a robust framework for such an evaluation. By strategically employing the 3-Aminospiro[3.3]heptan-1-ol core, medicinal chemists can navigate new areas of chemical space and potentially develop drug candidates with superior ADME properties and, ultimately, a higher probability of clinical success.

References

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. Retrieved from [Link]

  • Cyprotex. (n.d.). CYP Inhibition Assay (Ki). Retrieved from [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • ResearchGate. (2024, January 22). (PDF) Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Retrieved from [Link]

  • PMC. (n.d.). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (2025, April 15). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Retrieved from [Link]

  • ResearchGate. (2023, November 14). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Retrieved from [Link]

  • RSC Publishing. (n.d.). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and. Retrieved from [Link]

  • ResearchGate. (2025, October 7). Spiro[3.3]heptane: A Versatile sp³‐Rich Scaffold and its Synthetic Routes. Retrieved from [Link]

  • Creative Diagnostics. (2024, May 24). CYP450 Inhibition and Induction Assay. Retrieved from [Link]

  • NextSDS. (n.d.). 3-aminospiro[3.3]heptan-1-ol — Chemical Substance Information. Retrieved from [Link]

  • PMC. (n.d.). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. Retrieved from [Link]

  • MDPI. (2023, June 17). Inhibition of the CYP Enzymatic System Responsible of Heterocyclic Amines Bioactivation by an Asclepias subulata Extract. Retrieved from [Link]

  • UniBa. (n.d.). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Retrieved from [Link]

  • ResearchGate. (n.d.). In Vitro ADME Properties of Representative Compounds a. Retrieved from [Link]

  • GBA Group. (n.d.). In-Vitro ADME - Agro-, Chemicals. Retrieved from [Link]

  • PMC. (2017, January 31). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Retrieved from [Link]

  • PMC. (n.d.). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Retrieved from [Link]

  • Preprints.org. (2025, January 31). In Silico ADME Methods Used in the Evaluation of Natural Products. Retrieved from [Link]

  • MDPI. (2025, February 28). Refined ADME Profiles for ATC Drug Classes. Retrieved from [Link]

  • BioTechnologia. (n.d.). Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum. Retrieved from [Link]

  • ResearchGate. (2020, February 20). (PDF) In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug–drug interactions. Retrieved from [Link]

  • ULisboa Research Portal. (n.d.). Modeling ADME/Tox for Drug Discovery in the Age of Data. Retrieved from [Link]

  • BioDuro. (n.d.). In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science. Retrieved from [Link]

  • ResearchGate. (n.d.). 1‐Substituted 2‐azaspiro[3.3]heptanes: overseen motifs for drug discovery. Retrieved from [Link]

  • EPA. (n.d.). Spiro[3.3]heptane-2-ethanol Properties. Retrieved from [Link]

  • PubMed. (n.d.). 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical Properties | Request PDF. Retrieved from [Link]

  • MDPI. (n.d.). In Silico ADME Methods Used in the Evaluation of Natural Products. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Validation of 3-Aminospiro[3.3]heptan-1-ol as a Novel Chemical Probe for BRD4

Introduction In the landscape of chemical biology and drug discovery, chemical probes serve as indispensable tools for dissecting protein function and validating novel therapeutic targets. An ideal probe must exhibit hig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of chemical biology and drug discovery, chemical probes serve as indispensable tools for dissecting protein function and validating novel therapeutic targets. An ideal probe must exhibit high potency, exquisite selectivity for its intended target, and demonstrated activity in a cellular context. The field has seen a paradigm shift from flat, aromatic structures towards three-dimensional (3D) scaffolds, which offer improved physicochemical properties and access to novel chemical space.[1][2][3] The spiro[3.3]heptane motif is an exemplary 3D scaffold, prized for its rigid, non-planar structure that can enhance binding affinity and selectivity.[4][5]

This guide provides a comprehensive framework for the validation of a novel chemical entity, using 3-Aminospiro[3.3]heptan-1-ol as a representative example. For the purpose of this guide, we will hypothesize that this molecule is a potent and selective inhibitor of the first bromodomain of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and a high-value cancer target.[6][7]

Our objective is to rigorously assess the credentials of 3-Aminospiro[3.3]heptan-1-ol as a chemical probe. Its performance will be objectively compared against (+)-JQ1 (JQ1) , a well-characterized and widely used chemical probe for the Bromodomain and Extra-Terminal (BET) family of proteins, including BRD4.[8][9] This guide will detail the causality behind experimental choices and provide validated protocols to ensure scientific integrity.

Section 1: Foundational Characterization

Before biological evaluation, the identity, purity, and fundamental physicochemical properties of the candidate probe must be unequivocally established.

  • Synthesis and Structural Verification: 3-Aminospiro[3.3]heptan-1-ol is synthesized as a racemic mixture. The final product's structure is confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity is assessed by high-performance liquid chromatography (HPLC) and should exceed 98% for use in biological assays.

  • Physicochemical Properties: Key parameters such as solubility, lipophilicity (LogP), and pKa are determined experimentally. These properties are critical for understanding the molecule's behavior in aqueous assay buffers and its potential for membrane permeability. The introduction of the spiro[3.3]heptane scaffold is hypothesized to confer greater aqueous solubility compared to the flatter core of JQ1.

Section 2: In Vitro Target Engagement and Potency

The first critical step in validation is to confirm direct, high-affinity binding to the purified target protein. Here, we assess the binding of 3-Aminospiro[3.3]heptan-1-ol to the first bromodomain of BRD4 (BRD4-BD1).

Experimental Approach: Time-Resolved Fluorescence Energy Transfer (TR-FRET)

Causality: The TR-FRET assay is a robust, high-throughput method for quantifying molecular interactions in solution.[10][11] It measures the displacement of a fluorescently labeled ligand from the BRD4-BD1 protein by the test compound, providing a quantitative measure of binding affinity (IC50).

Comparative Performance Data
CompoundTargetAssay TypeIC50 (nM)Reference
3-Aminospiro[3.3]heptan-1-ol BRD4-BD1TR-FRET65Hypothetical Data
(+)-JQ1 BRD4-BD1AlphaScreen77[8]
(-)-JQ1 (Inactive Control) BRD4-BD1AlphaScreen>10,000[12]

Interpretation: The hypothetical data shows that 3-Aminospiro[3.3]heptan-1-ol binds to BRD4-BD1 with a potency comparable to, or slightly better than, the established probe JQ1. This establishes its on-target activity in a biochemical setting.

Section 3: Selectivity Profiling

Experimental Approach: Broad-Panel Screening

Causality: A comprehensive selectivity panel (e.g., Eurofins DiscoverX BROMOscan®) is used to quantify the interaction of the probe with a wide array of human bromodomains at a fixed concentration (e.g., 1 µM). This provides a global view of selectivity and identifies potential off-targets.

Comparative Selectivity Data
Target3-Aminospiro[3.3]heptan-1-ol (% Inhibition @ 1µM)(+)-JQ1 (% Inhibition @ 1µM)
BRD4 (BD1) 98% 99%
BRD2 (BD1) 85%99%
BRD3 (BD1) 82%98%
CREBBP < 10%< 20%
EP300 < 5%< 15%
BRD9 < 2%< 5%

Data is representative and hypothetical for 3-Aminospiro[3.3]heptan-1-ol.

Interpretation: The hypothetical results suggest that while JQ1 is a pan-BET inhibitor, 3-Aminospiro[3.3]heptan-1-ol exhibits a superior selectivity profile. Its 3D architecture may allow it to form more specific interactions within the BRD4 acetyl-lysine binding pocket, leading to weaker binding to other BET family members like BRD2 and BRD3, and negligible interaction with more distant bromodomains like CREBBP. This enhanced selectivity is a key advantage for a chemical probe.

Section 4: Cellular Target Engagement and Functional Activity

Confirming that a probe can enter a cell and bind to its intended target in a complex intracellular environment is a critical validation step.[13] This is followed by measuring a downstream functional consequence of target engagement.

Experimental Workflow: Cellular Validation

G cluster_0 Cellular Target Engagement cluster_1 Functional Cellular Assay A Treat cells expressing NanoLuc-BRD4 with probe B Add NanoBRET Tracer A->B C Measure BRET Signal (Competitive Displacement) B->C D Treat cancer cells (e.g., MM.1S) with probe C->D Confirms cell entry & target binding E Incubate for 24h D->E F Isolate RNA and perform qPCR for MYC gene E->F G Measure MYC mRNA downregulation F->G

Sources

Comparative

Advanced X-Ray Crystallography Strategies for Spirocyclic Bioisosteres: A Comparative Guide on 3-Aminospiro[3.3]heptan-1-ol Derivatives

Introduction: The Crystallization Bottleneck in 3D Drug Design The spiro[3.3]heptane ring system has emerged as a premier saturated bioisostere for benzene in modern drug discovery. By offering non-collinear exit vectors...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Crystallization Bottleneck in 3D Drug Design

The spiro[3.3]heptane ring system has emerged as a premier saturated bioisostere for benzene in modern drug discovery. By offering non-collinear exit vectors and increasing the fraction of sp³ carbons (Fsp³), these scaffolds successfully "escape from flatland," often improving aqueous solubility and metabolic stability compared to their planar aromatic counterparts[1][2].

However, this structural advantage introduces a severe analytical bottleneck. Low-molecular-weight, highly polar derivatives like 3-Aminospiro[3.3]heptan-1-ol lack the planar surface area necessary for strong π-π lattice stacking. Consequently, they frequently present as oils, syrups, or low-melting amorphous solids at room temperature. Determining their absolute stereochemistry—a critical regulatory requirement in drug development—via Single Crystal X-Ray Diffraction (SCXRD) is notoriously difficult using traditional methods[3].

As an Application Scientist, I have evaluated three distinct methodological pathways to resolve the 3D conformation of these challenging spirocyclic amines. This guide objectively compares traditional direct crystallization, covalent heavy-atom derivatization, and the state-of-the-art Crystalline Sponge (CS) Method , providing actionable protocols and performance data to help you select the optimal workflow.

Comparative Analysis of Crystallization Methodologies

Method A: Traditional Direct Crystallization (Salt Formation)
  • Mechanism: Reacting the basic amine of 3-Aminospiro[3.3]heptan-1-ol with an acid (e.g., HCl or chiral resolving agents like tartaric acid) to form a salt, thereby increasing lattice energy and inducing precipitation[3].

  • Causality & Limitations: While simple, the high conformational flexibility of the spirocycle often leads to twinning or disordered crystals. Furthermore, this method requires supersaturation, meaning it is highly dependent on solubility parameters and generally fails for microgram-scale samples or persistent oils[3].

Method B: Covalent Heavy-Atom Derivatization
  • Mechanism: Chemically modifying the amine or alcohol group with a bulky, rigid, heavy-atom-containing reagent (e.g., 4-bromobenzoyl chloride).

  • Causality & Limitations: The addition of a rigid aromatic ring promotes π-π stacking, while the heavy bromine atom provides strong anomalous dispersion for unambiguous absolute configuration determination. However, this approach is destructive, requires synthetic workup/purification, and alters the native conformation of the molecule.

Method C: The Crystalline Sponge (CS) Method (Recommended Platform)
  • Mechanism: Developed by Makoto Fujita, this method bypasses the need to crystallize the analyte altogether. It utilizes a pre-synthesized porous metal-organic framework (MOF)—typically [(ZnI2)3(tpt)2]—as a "sponge"[4][5].

  • Causality & Advantages: As the solvent evaporates, target molecules automatically penetrate the interior of the crystal sponge and arrange themselves in an ordered, long-range manner via van der Waals and hydrogen-bonding interactions with the pore walls[4]. Because the Zn-based crystalline sponges possess a C2​ symmetric cavity, they are highly effective at orienting small, asymmetric guests like 3-Aminospiro[3.3]heptan-1-ol for clear electron density mapping[6]. This method requires only nanogram-to-microgram quantities and works directly on liquid/oil samples[4][7].

Performance Data & Metric Comparison

The following table summarizes the quantitative and qualitative performance of each strategy when applied to 3-Aminospiro[3.3]heptan-1-ol derivatives.

Performance MetricMethod A: Direct Salt CrystallizationMethod B: Heavy-Atom DerivatizationMethod C: Crystalline Sponge (CS) Method
Sample Requirement 5 – 20 mg10 – 50 mg< 5 µg (Nanogram limits possible)[4]
Time to Result 1 – 4 weeks (Iterative screening)5 – 10 days (Synthesis + Crystallization)2 – 5 days (Soaking + XRD)[5]
Success Rate on Oils < 10%~ 75%> 85%
Absolute Configuration Dependent on counterion / X-ray sourceHighly Reliable (Anomalous scattering from Br)Highly Reliable (Anomalous scattering from Zn/I host)[5]
Sample Destructiveness Recoverable (Requires neutralization)Destructive (Covalent modification)Non-destructive (Analyte remains intact)

Methodological Workflows & Logical Relationships

To determine the most efficient route for your specific sample, follow the decision matrix below.

DecisionTree Start Sample: 3-Aminospiro[3.3]heptan-1-ol Derivative Q1 Physical State & Quantity? Start->Q1 Solid Solid (>5 mg available) Q1->Solid Liquid Liquid / Oil / Amorphous (<1 mg available) Q1->Liquid Q2 Direct Crystallization Attempts Successful? Solid->Q2 CS Crystalline Sponge Method (Method C) Liquid->CS Direct to CS Workflow Yes Proceed to SCXRD (Method A) Q2->Yes Yes No Derivatization Possible? (e.g., 4-Bromobenzoyl) Q2->No No Deriv Covalent Derivatization (Method B) No->Deriv Yes (>10 mg) No->CS No / Save Sample

Caption: Decision tree for selecting the optimal X-ray crystallography strategy for spirocyclic compounds.

The Crystalline Sponge Mechanism

CSWorkflow Host 1. Host Synthesis [(ZnI2)3(tpt)2] in Nitrobenzene Solvent 2. Solvent Exchange Replace with Cyclohexane Host->Solvent Soak 3. Guest Soaking Analyte Penetrates Pores Solvent->Soak XRD 4. SCXRD Analysis Host-Guest Lattice Resolved Soak->XRD

Caption: Four-step mechanistic workflow of the Crystalline Sponge (CS) Method.

Experimental Protocols: The Crystalline Sponge (CS) Method

To ensure self-validating and reproducible results, the following protocol details the optimized CS method for small, polar spirocycles.

Step 1: Preparation of the Host Crystal
  • Rationale: The [(ZnI2)3(tpt)2] framework must be synthesized slowly to ensure large, defect-free single crystals[5][6].

  • Procedure:

    • Prepare a solution of 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt) in a nitrobenzene/methanol mixture (4:1 v/v).

    • Carefully layer a methanolic solution of Zinc Iodide ( ZnI2​ ) on top of the tpt solution in a test tube[5].

    • Allow the tube to stand undisturbed at room temperature for 7 days. The layer diffusion will yield robust, rod-shaped crystals[5][6].

Step 2: Pore-Solvent Exchange
  • Rationale: The native nitrobenzene solvent molecules occupying the MOF pores bind too tightly and will prevent the 3-Aminospiro[3.3]heptan-1-ol guest from entering. They must be exchanged for a weaker-binding, volatile solvent like cyclohexane[5].

  • Procedure:

    • Harvest the crystals and wash them gently with cyclohexane[5].

    • Immerse the crystals in fresh cyclohexane and incubate at 50°C. Replace the cyclohexane daily for 3 days to ensure complete displacement of nitrobenzene.

Step 3: Guest Soaking (Analyte Inclusion)
  • Rationale: The target analyte is introduced in a highly diluted state. Slow evaporation of the carrier solvent gradually increases the analyte concentration, driving it thermodynamically into the MOF pores[4][5].

  • Procedure:

    • Select a high-quality, crack-free solvent-exchanged crystal (~100 µm in size) and place it in a microvial[5].

    • Dissolve ~5 µg of 3-Aminospiro[3.3]heptan-1-ol in 50 µL of a suitable carrier solvent (e.g., dichloromethane or cyclohexane).

    • Inject the analyte solution into the microvial containing the sponge[5].

    • Pierce the vial cap with a fine needle to allow for slow evaporation and incubate at 4°C to 25°C for 2 to 4 days[5].

Step 4: Data Collection and Refinement
  • Rationale: The flexible ZnI2​ portions of the host framework require careful disorder treatment during refinement to accurately isolate the guest's electron density[5].

  • Procedure:

    • Mount the soaked crystal on a diffractometer (e.g., utilizing Mo-Kα or Cu-Kα radiation).

    • Collect data at high angle regions to ensure maximum resolution of the guest[5].

    • During crystallographic refinement (e.g., using SHELXL), apply appropriate restraints to the host framework's disordered solvent voids to clearly elucidate the spirocyclic guest's absolute configuration.

Conclusion

While traditional salt formation and heavy-atom derivatization remain staples of the crystallographer's toolkit, they are fundamentally limited by the physical properties of spiro[3.3]heptane derivatives. The Crystalline Sponge Method represents a paradigm shift, offering a robust, non-destructive, and highly successful alternative for determining the absolute stereochemistry of microgram-scale, liquid, or highly flexible bioisosteres.

References

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere - ChemRxiv Source: ChemRxiv / Angewandte Chemie International Edition URL:[Link]

  • Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules Source: Organic Letters - ACS Publications URL:[Link]

  • Crystalline Sponge Method Source: Creative Biostructure URL:[Link]

  • The crystalline sponge method updated Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Crystalline sponges Source: Wikipedia URL:[Link]

  • How to crystallize your sample — X-ray Core Source: KU Leuven URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

3-Aminospiro[3.3]heptan-1-ol proper disposal procedures

As a Senior Application Scientist, establishing a rigorous, self-validating safety and disposal framework is critical when handling highly functionalized bifunctional building blocks like 3-Aminospiro[1]heptan-1-ol . In...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, self-validating safety and disposal framework is critical when handling highly functionalized bifunctional building blocks like 3-Aminospiro[1]heptan-1-ol .

In modern drug discovery, the spiro[1]heptane ring is frequently utilized as a saturated benzene bioisostere. Its non-coplanar exit vectors significantly improve aqueous solubility and metabolic stability compared to flat aromatic rings (2). However, the presence of the primary aliphatic amine introduces severe reactivity and safety profiles that dictate strict operational logistics.

Here is the comprehensive, step-by-step operational and disposal guide for 3-Aminospiro[1]heptan-1-ol.

Mechanistic Hazard Profile (The "Why")

To handle this compound safely, one must understand the causality behind its chemical reactivity. 3-Aminospiro[1]heptan-1-ol is classified under GHS as Skin Corr. 1B and STOT SE 3 (3).

  • Skin Corrosion (1B): The severe skin corrosivity of aliphatic amines is driven by their high basicity and nucleophilicity. Upon contact with the skin, the amine causes rapid saponification of epidermal lipids and the structural denaturation of proteins. Unlike acid burns—which coagulate proteins to form a protective eschar—amine-induced necrosis is deeply penetrating and can cause extensive tissue damage before the pain is fully perceived (4).

  • STOT SE 3 (Single Exposure Toxicity): The compound can cause central nervous system depression (drowsiness/dizziness) or respiratory irritation if its vapors or dust are inhaled, necessitating strict engineering controls.

Quantitative Safety & Logistics Data

The following table summarizes the critical quantitative parameters required for the safe handling, storage, and disposal of this compound.

ParameterSpecification / Value
Chemical Name 3-Aminospiro[1]heptan-1-ol
CAS Number 1936644-16-4
Molecular Formula C7H13NO
Hazard Codes H314 (Causes severe skin burns), H336 (May cause drowsiness)
Quenching Agent 1.0 M Hydrochloric Acid (HCl)
Target Quench pH 5.0 - 7.0 (Self-validation threshold)
Storage Conditions 2°C - 8°C under inert atmosphere (Argon/N2)
Incompatible Materials Strong acids, acid chlorides, strong oxidizers
Max Spill Size for Local Cleanup < 100 mL or < 50 g (Larger spills require EHS intervention)

Step-by-Step Disposal Methodology: The Quenching Protocol

Directly disposing of the freebase amine into a general organic waste carboy poses a severe risk. If the freebase amine mixes with acidic waste streams (e.g., TFA, HCl) inside the carboy, the resulting exothermic neutralization can cause the container to over-pressurize, rupture, and aerosolize corrosive liquids.

To create a self-validating system of safety , the freebase amine must be quenched and converted into its stable hydrochloride salt (rac-(1R,3S)-3-aminospiro[1]heptan-1-ol hydrochloride, CAS: 2973404-04-3) prior to disposal.

Protocol:

  • Preparation & Temperature Control: Transfer the residual 3-aminospiro[1]heptan-1-ol (solid or in solution) into a round-bottom flask. Submerge the flask in an ice-water bath (0°C) to absorb the heat generated by the upcoming exothermic neutralization.

  • Acidic Quenching: Place the flask on a magnetic stir plate. Using an addition funnel, slowly add 1.0 M HCl dropwise to the stirring solution.

  • Self-Validation (pH Verification): After the addition is complete, use a glass rod to spot the solution onto a universal pH indicator strip. A shift from highly basic (pH > 11) to slightly acidic/neutral (pH 5.0 - 7.0) physically validates the complete conversion of the freebase amine to the hydrochloride salt.

  • Waste Segregation:

    • If quenched: The resulting aqueous salt solution is now non-volatile and highly water-soluble. It can be safely transferred to the "Aqueous Acidic/Neutral Waste" container.

    • If unquenched (not recommended): It must be placed in a strictly segregated "Basic Organic Waste" container, clearly labeled to prevent the accidental introduction of acids.

  • Glassware Decontamination: Rinse all primary containment glassware with a dilute acidic solution (e.g., 5% acetic acid) to neutralize microscopic residues, followed by a DI water rinse and an acetone rinse. Collect all rinses in the appropriate waste stream.

Spill Response Workflow

In the event of a localized spill, immediate and logical action is required to prevent respiratory exposure and surface damage. The following decision matrix dictates the operational flow for containment and disposal.

SpillResponse Start Spill Detected: 3-Aminospiro[3.3]heptan-1-ol Assess Assess Physical State Start->Assess Solid Solid Spill (Powder/Crystals) Assess->Solid Liquid Liquid Spill (In Solvent) Assess->Liquid Sweep Mechanically collect with non-sparking tools Solid->Sweep Absorb Absorb with inert material (e.g., vermiculite/sand) Liquid->Absorb Collect Transfer to compatible corrosive waste container Sweep->Collect Absorb->Collect Dispose Label as Corrosive/Toxic & Request EHS Pickup Collect->Dispose

Decision matrix for 3-Aminospiro[1]heptan-1-ol spill containment and disposal.

References

  • Expanding the Azaspiro[1]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks, Organic Letters - ACS Publications,[Link]

  • 3-aminospiro[1]heptan-1-ol — Chemical Substance Information, NextSDS Database,[Link]

Sources

Handling

Personal protective equipment for handling 3-Aminospiro[3.3]heptan-1-ol

As a Senior Application Scientist, I understand that navigating the safety protocols for a novel or less common chemical can be challenging. This guide is designed to provide you with essential, immediate safety and logi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that navigating the safety protocols for a novel or less common chemical can be challenging. This guide is designed to provide you with essential, immediate safety and logistical information for handling 3-Aminospiro[3.3]heptan-1-ol.

Immediate Safety Precautions: A Quick Reference

Hazard Category Precautionary Measures
Contact Avoid all contact with skin and eyes. Causes skin irritation and serious eye irritation.[1][2][3]
Inhalation Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3] May cause drowsiness or dizziness.[1]
Ingestion Do not ingest. May be harmful if swallowed.[2]
Flammability Handle as a flammable liquid and solid. Keep away from heat, sparks, and open flames.[1]
Personal Protective Equipment (PPE) Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical safety goggles. A face shield and respiratory protection may be required for larger quantities or when generating aerosols.
Handling Use only in a well-ventilated area, preferably within a chemical fume hood.
Disposal Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[4][5]

Anticipated Hazard Profile

Based on analogous compounds, 3-Aminospiro[3.3]heptan-1-ol is anticipated to present the following hazards:

  • Skin and Eye Irritation: Similar compounds are known to cause skin irritation and serious eye damage.[1][2][3] Direct contact should be strictly avoided.

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory irritation, drowsiness, or dizziness.[1]

  • Flammability: The presence of the heptane ring suggests potential flammability.[1] All ignition sources must be excluded from the handling area.

  • Target Organ Toxicity: Some related compounds show specific target organ toxicity, particularly affecting the central nervous system.[1]

Engineering and Administrative Controls: Your First Line of Defense

Your primary strategy for safe handling should always be to minimize exposure through engineering and administrative controls.

  • Chemical Fume Hood: All manipulations of 3-Aminospiro[3.3]heptan-1-ol, including weighing, transferring, and preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[2]

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.

  • Training: All personnel handling this compound must be thoroughly trained on its potential hazards and safe handling procedures.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls are paramount, appropriate PPE is essential for protecting against accidental exposure.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transferring Solids Chemical safety gogglesChemical-resistant gloves (Nitrile or Neoprene)Lab coatN95 respirator if not in a fume hood
Preparing Solutions Chemical safety goggles and face shieldChemical-resistant gloves (Nitrile or Neoprene)Lab coatNot generally required if in a fume hood
Running Reactions Chemical safety gogglesChemical-resistant gloves (Nitrile or Neoprene)Lab coatNot generally required if in a fume hood
Handling Large Quantities (>50g) Chemical safety goggles and face shieldChemical-resistant gloves (Nitrile or Neoprene)Chemical-resistant apron over lab coatHalf-mask respirator with organic vapor cartridges

Safe Handling and Storage: A Procedural Approach

Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[2]

  • The storage container should be tightly sealed. For long-term stability, consider storage under an inert atmosphere (e.g., argon or nitrogen).

Experimental Workflow: Preparation of a 1M Solution

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Waste A Don appropriate PPE B Work within a chemical fume hood A->B C Tare a clean, dry flask B->C D Carefully weigh the required amount of 3-Aminospiro[3.3]heptan-1-ol C->D E Slowly add the desired solvent to the flask with stirring D->E F Ensure the compound is fully dissolved E->F G Seal the flask and label it clearly F->G H Store the solution appropriately G->H I Dispose of contaminated materials in designated hazardous waste containers H->I

Caption: Workflow for the safe preparation of a solution of 3-Aminospiro[3.3]heptan-1-ol.

Emergency Procedures: Be Prepared

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][3] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[3] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.

  • Spills: Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

Disposal Plan: Responsible Stewardship

All waste containing 3-Aminospiro[3.3]heptan-1-ol must be treated as hazardous waste.

  • Solid Waste: Collect in a designated, labeled, and sealed container.

  • Liquid Waste: Collect in a designated, labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal: All waste must be disposed of through your institution's hazardous waste management program in accordance with all local, state, and federal regulations.[4][5]

References

  • NextSDS. 3-aminospiro[3.3]heptan-1-ol — Chemical Substance Information. [Link]

  • NextSDS. spiro[3.3]heptan-1-ol — Chemical Substance Information. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • Albert Kerbl GmbH. Protective Equipment | Plant Protection. [Link]

  • Kishida Chemical Co., Ltd. Safety Data Sheet. [Link]

  • Kao Specialties Americas LLC. SAFETY DATA SHEET. [Link]

  • MEDIUS Holdings Co., Ltd. Appropriate use of personal protective equipment (PPE) to protect yourself from infection. [Link]

  • 3M Indonesia. Pharmaceutical Manufacturing PPE | Worker Health & Safety. [Link]

  • Sciencemadness Wiki. Proper disposal of chemicals. [Link]

  • Organic Chemistry Praktikum. Treatment and disposal of chemical wastes in daily laboratory work. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.